molecular formula C2H7N.ClH<br>C2H8ClN B1357194 Dimethylamine-15N hydrochloride CAS No. 75693-94-6

Dimethylamine-15N hydrochloride

Cat. No.: B1357194
CAS No.: 75693-94-6
M. Wt: 81.54 g/mol
InChI Key: IQDGSYLLQPDQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylamine-15N hydrochloride is a stable isotope-labeled compound with a nitrogen-15 (15N) isotopic purity of 98 atom % . This reagent is supplied as a solid with a melting point of 170-173 °C and should be stored at 2-8 °C . Its primary research value lies in its use as a tracer for studying molecular structures and dynamics via Nuclear Magnetic Resonance (NMR) spectroscopy . The distinct 15N nucleus provides a powerful non-radioactive probe for elucidating molecular structures and reaction mechanisms. In metabolic research, this compound is applied to trace nitrogen pathways and cycles in biological systems, providing crucial insights into metabolic fluxes and the fate of nitrogen in organisms . Furthermore, in organic synthesis, it acts as a labeled building block for introducing the 15N-labeled dimethylamino group into target molecules, aiding in the development of pharmaceuticals and agrochemicals . It is also utilized in environmental studies to monitor nitrogen cycling and pollution . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-40-3 (Parent)
Record name Dimethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8027163
Record name N-Methylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS]
Record name Dimethylamine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20620
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000435 [mmHg]
Record name Dimethylamine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20620
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

506-59-2, 75693-94-6
Record name Dimethylamine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanamine, N-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dimethylamine-15N hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Dimethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Isotopic Labeling in Structural Biology and Pharmacokinetics

Executive Summary

Dimethylamine-15N hydrochloride (DMA-15N[1]·HCl) is a high-purity stable isotope-labeled secondary amine salt. It serves as a critical reagent in the synthesis of isotopically labeled pharmaceuticals and as a primary reference standard in Nitrogen-15 Nuclear Magnetic Resonance (


N-NMR) spectroscopy. Unlike the abundant 

N isotope (Spin

), the

N nucleus (Spin

) lacks a quadrupole moment, resulting in sharp, high-resolution spectral lines essential for elucidating complex drug-protein interactions and metabolic pathways.
Physicochemical Characterization

DMA-15N·HCl is the hydrochloride salt of dimethylamine where the nitrogen atom is enriched with the stable


N isotope (typically >98 atom %).
Table 1: Technical Specifications
PropertySpecification
Chemical Name Dimethylamine-15N hydrochloride
CAS Number 75693-94-6 (Labeled); 506-59-2 (Unlabeled)
Linear Formula

Molecular Weight 82.54 g/mol
Isotopic Purity

98 atom %

N
Appearance White to off-white crystalline powder
Melting Point 170–173 °C
Solubility Highly soluble in water, ethanol; Insoluble in ether
Hygroscopicity High (Requires desiccated storage)
The Physics of N: Why This Isotope?

In drug development, replacing


N with 

N is a strategic choice driven by nuclear physics.
  • Spin Physics:

    
    N is a quadrupolar nucleus (
    
    
    
    ), which causes rapid relaxation and broad NMR signals that obscure structural details.
    
    
    N is a dipolar nucleus (
    
    
    ), behaving similarly to
    
    
    H or
    
    
    C, yielding sharp signals.
  • Coupling Constants: The

    
    H-
    
    
    
    N heteronuclear spin-spin coupling (
    
    
    -coupling) provides precise bond-vector constraints, allowing researchers to determine the orientation of drug molecules within a protein binding pocket.
Diagram 1: NMR Signal Physics Comparison

NMR_Physics N14 Nitrogen-14 (99.6%) Prop14 Spin I = 1 Quadrupolar Moment N14->Prop14 N15 Nitrogen-15 (0.4%) Prop15 Spin I = 1/2 No Quadrupole N15->Prop15 Result14 Rapid Relaxation Broad Signals Low Resolution Prop14->Result14 Causes Result15 Slow Relaxation Sharp Signals High Resolution Prop15->Result15 Enables App Application: Protein-Ligand Interaction Mapping Result15->App

Figure 1: Comparison of nuclear magnetic properties between natural Nitrogen-14 and enriched Nitrogen-15.

Applications in Drug Discovery & Metabolism (ADME)

DMA-15N·HCl is primarily used as a synthetic building block to introduce a stable label into pharmaceutical candidates. This allows for:

  • Metabolic Tracing: Mass spectrometry (MS) can differentiate between endogenous nitrogen sources and the drug metabolite based on the mass shift (+1 Da per

    
    N).
    
  • Mechanism of Action Studies:

    
    N-NMR can track the protonation state of the amine in physiological buffers, revealing how the drug interacts with receptors (e.g., GPCRs).
    
Common Targets for Labeling
  • Metformin: Anti-diabetic biguanide.

  • Ranitidine: H2 antagonist.

  • Tramadol: Opioid analgesic.

  • Diphenhydramine: Antihistamine.[2]

Experimental Protocol: Reductive Amination

The following protocol describes the standard method for coupling DMA-15N·HCl to a ketone or aldehyde substrate to create a labeled tertiary amine. This is a generic procedure adaptable to specific substrates.

Reagents:

  • Substrate (Ketone/Aldehyde)

  • Dimethylamine-15N hydrochloride (1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (Reducing agent)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Triethylamine (Et3N) (to neutralize the HCl salt)

Workflow:

  • Free Basing: In a reaction vessel, suspend DMA-15N·HCl in DCM. Add 1.2 eq of Et3N to liberate the free amine in situ. Stir for 15 minutes.

  • Imine Formation: Add the ketone/aldehyde substrate. If the substrate is sterically hindered, add a catalytic amount of acetic acid. Stir for 1–2 hours.

  • Reduction: Cool the mixture to 0°C. Add the reducing agent (STAB) portion-wise.

  • Quenching: Monitor via TLC/LC-MS. Upon completion, quench with saturated aqueous NaHCO3.

  • Extraction: Extract the organic layer, dry over Na2SO4, and concentrate.

Diagram 2: Synthetic Pathway (Reductive Amination)

Synthesis_Workflow Substrate Ketone / Aldehyde (R-C=O) Step2 Imine/Iminium Formation Substrate->Step2 Reagent DMA-15N HCl (Label Source) Step1 In Situ Free Basing (Liberates HN(CH3)2) Reagent->Step1 Base Triethylamine (Base) Base->Step1 Step1->Step2 Step3 Reduction (Na(OAc)3BH) Step2->Step3 Product 15N-Labeled Drug (R-CH-15N(CH3)2) Step3->Product

Figure 2: Step-by-step reductive amination pathway for incorporating Dimethylamine-15N into drug scaffolds.

NMR Referencing Protocol

When using DMA-15N·HCl as an external standard for chemical shift referencing:

  • Preparation: Dissolve ~10 mg of DMA-15N·HCl in 0.5 mL of D2O or DMSO-d6.

  • Acquisition: Acquire a 1D

    
    N spectrum (decoupled from protons, usually inverse gated decoupling to minimize NOE if quantitative).
    
  • Referencing:

    • Liquid Ammonia Scale: Set the DMA-15N signal to ~36–40 ppm (dependent on pH and solvent).

    • Nitromethane Scale: If using the Nitromethane scale (0 ppm), DMA-15N will appear at approximately -340 ppm .

    • Note: The chemical shift is pH-dependent due to the fast exchange between the protonated ammonium and free amine forms. For precise referencing, ensure pH is controlled.

Handling, Stability, and Safety
  • Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or a glovebox. Exposure to humid air will cause the powder to clump and eventually deliquesce, making accurate weighing difficult.

  • Storage: Store at room temperature (<30°C) or refrigerated. Keep container tightly sealed.

  • Safety:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

    • Always handle in a fume hood.

References
  • Sigma-Aldrich. Dimethylamine-15N hydrochloride 98 atom % 15N Product Specification.[1] Retrieved from

  • Bertani, P., et al. (2014). 15N chemical shift referencing in solid state NMR.[5] Solid State Nuclear Magnetic Resonance.[5] Retrieved from

  • Cornell University NMR Facility. Nitrogen-15 Chemical Shift Converter and Reference Scales. Retrieved from

  • Santa Cruz Biotechnology. Dimethylamine-15N hydrochloride (CAS 75693-94-6).[6] Retrieved from

  • Organic Syntheses. Preparation of β-Dimethylaminopropiophenone Hydrochloride (Mannich Reaction). Retrieved from

Sources

An In-Depth Technical Guide to Dimethylamine-¹⁵N Hydrochloride ((CH₃)₂¹⁵NH·HCl) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Dimethylamine-¹⁵N hydrochloride, a stable isotope-labeled compound pivotal to advanced research in drug metabolism, pharmacokinetics, and mechanistic studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific principles with field-proven methodologies to ensure both technical accuracy and practical applicability.

Introduction: The Significance of ¹⁵N Labeling in Modern Drug Development

Stable isotope labeling has become an indispensable tool in the pharmaceutical sciences, offering a non-radioactive method to trace the metabolic fate of developmental compounds and to quantify analytes with high precision.[1] Dimethylamine-¹⁵N hydrochloride ((CH₃)₂¹⁵NH·HCl) is the ¹⁵N-labeled form of dimethylamine hydrochloride, a salt formed from the reaction of dimethylamine with hydrochloric acid.[2] The incorporation of the heavy isotope of nitrogen (¹⁵N) provides a distinct mass signature that allows for its unambiguous detection by mass spectrometry and offers a unique handle for specialized Nuclear Magnetic Resonance (NMR) spectroscopic techniques.

The primary utility of (CH₃)₂¹⁵NH·HCl in drug development stems from its application in:

  • Metabolic and ADME Studies: As a tracer to elucidate the metabolic pathways of drug candidates that incorporate or generate a dimethylamine moiety.[1][3]

  • Quantitative Bioanalysis: Serving as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the precise quantification of the unlabeled analyte in complex biological matrices.[4][5]

  • Mechanistic Investigations: Enabling detailed studies of chemical reaction mechanisms and enzyme kinetics through ¹⁵N NMR spectroscopy.[6]

This guide will delve into the essential physicochemical properties of (CH₃)₂¹⁵NH·HCl, provide robust protocols for its characterization and handling, and explore its key applications with a focus on the underlying scientific principles.

Section 1: Physicochemical Properties and Quality Control

Accurate characterization of isotopically labeled compounds is fundamental to the integrity of the data they generate. This section details the key properties of (CH₃)₂¹⁵NH·HCl and presents validated protocols for its identity and purity verification.

Core Physicochemical Data

The essential properties of Dimethylamine-¹⁵N hydrochloride are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂H₇¹⁵N·HCl[7]
Molecular Weight 82.54 g/mol [7]
Labeled CAS Number 75693-94-6[7]
Unlabeled CAS Number 506-59-2
Appearance White to off-white crystalline solid
Melting Point 170-173 °C
Solubility Soluble in water
Hygroscopicity Hygroscopic[8]
Analytical Characterization: Ensuring Isotopic and Chemical Purity

The following protocols outline the standard procedures for verifying the identity, purity, and isotopic enrichment of (CH₃)₂¹⁵NH·HCl.

Rationale: ¹H NMR spectroscopy confirms the chemical structure of the dimethylamine moiety and can be used to assess chemical purity by detecting proton-bearing impurities.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of (CH₃)₂¹⁵NH·HCl and dissolve it in 0.6 mL of Deuterium Oxide (D₂O).

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher.

    • Solvent: D₂O.

    • Reference: The residual HDO peak can be used for referencing (δ ≈ 4.79 ppm), or an internal standard such as DSS can be used.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

  • Data Analysis and Expected Results:

    • A single sharp singlet should be observed for the six equivalent methyl protons (-(CH₃)₂).[9]

    • The expected chemical shift is approximately δ 2.74 ppm.[10]

    • The proton on the nitrogen and the HCl proton will typically exchange with D₂O and will not be observed.

    • Integration of the methyl singlet relative to any impurity peaks provides a measure of chemical purity.

Rationale: HRMS is employed to confirm the molecular weight of the labeled compound, thereby verifying the incorporation of the ¹⁵N isotope. The high resolution allows for the differentiation between the labeled compound and any potential isobaric interferences.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of (CH₃)₂¹⁵NH·HCl (e.g., 1 µg/mL) in an appropriate solvent such as methanol or water.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Full scan mode with a mass range that includes the expected m/z of the molecular ion.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer.

  • Data Analysis and Expected Results:

    • The primary ion observed will be the molecular ion of the free amine, [(CH₃)₂¹⁵NH₂]⁺, resulting from the loss of HCl in the gas phase.

    • The expected exact mass for [C₂H₈¹⁵N]⁺ is 47.0712.

    • The corresponding unlabeled dimethylamine ion [C₂H₈¹⁴N]⁺ has an exact mass of 46.0657. The mass difference of approximately 1 Da confirms the presence of the ¹⁵N isotope.

    • The relative intensities of the peaks at m/z 47 and 46 can be used to estimate the isotopic enrichment.

Rationale: Direct detection of the ¹⁵N nucleus provides unequivocal confirmation of the isotopic label's location and can reveal information about the electronic environment of the nitrogen atom. This is a powerful but less routine characterization method due to the lower sensitivity of the ¹⁵N nucleus.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a concentrated solution of (CH₃)₂¹⁵NH·HCl (e.g., 50-100 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

    • Experiment: A direct ¹⁵N observe experiment or an inverse-detected experiment such as a ¹H-¹⁵N HSQC or HMBC.[11]

    • Reference: An external reference such as liquid ammonia (0 ppm) or nitromethane (380.2 ppm) is typically used.[12]

  • Data Acquisition: Acquire the ¹⁵N spectrum. Due to the low gyromagnetic ratio and long relaxation times of ¹⁵N, this may require a significant number of scans.

  • Data Analysis and Expected Results:

    • A single resonance is expected in the ¹⁵N spectrum, confirming the presence of a single nitrogen environment.

    • The chemical shift will be in the typical range for protonated alkylamines.

Section 2: Handling, Storage, and Safety

The integrity of (CH₃)₂¹⁵NH·HCl as a research-grade material is contingent upon proper handling and storage. As an amine hydrochloride, it has specific properties that necessitate careful management.

Storage and Stability
  • Hygroscopicity: Dimethylamine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] This can lead to clumping and may affect the accuracy of weighing.

  • Recommended Storage: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[13][14] For long-term storage, refrigeration in a sealed container is recommended.

Safety Precautions
  • Corrosive Nature: As a hydrochloride salt, it can be corrosive.[15] It is irritating to the skin, eyes, and respiratory tract.[16]

  • Personal Protective Equipment (PPE): Always handle (CH₃)₂¹⁵NH·HCl in a well-ventilated area or a fume hood.[13] Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

Rationale: Accurate preparation of stock solutions is critical for quantitative applications. The hygroscopic nature of the compound must be accounted for.

Step-by-Step Methodology:

  • Equilibration: Allow the container of (CH₃)₂¹⁵NH·HCl to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: Rapidly weigh the required amount of the solid using an analytical balance.

  • Dissolution: Add the weighed solid to a class A volumetric flask. Add a portion of the desired solvent (e.g., ultrapure water, methanol), sonicate briefly to ensure complete dissolution, and then dilute to the final volume.

  • Storage: Store the stock solution in a tightly capped container at a low temperature (e.g., 4°C or -20°C) to minimize solvent evaporation and potential degradation.

Section 3: Applications in Drug Development and Research

The unique properties of (CH₃)₂¹⁵NH·HCl make it a valuable tool in several key areas of pharmaceutical research.

Application as an Internal Standard in Quantitative Mass Spectrometry

Rationale: In quantitative bioanalysis, an internal standard (IS) is added to samples and calibration standards to correct for variability in sample processing and instrument response.[5] An ideal IS has physicochemical properties nearly identical to the analyte but is distinguishable by the mass spectrometer. A stable isotope-labeled version of the analyte, such as (CH₃)₂¹⁵NH·HCl for the quantification of dimethylamine, is considered the "gold standard" for an IS.[5]

Experimental Workflow:

  • Preparation of Standards: A calibration curve is prepared by spiking known concentrations of the unlabeled analyte into a blank biological matrix (e.g., plasma, urine).

  • Sample Preparation: A fixed concentration of the ¹⁵N-labeled internal standard is added to all calibration standards, quality control samples, and unknown study samples.

  • Extraction: The analyte and internal standard are co-extracted from the biological matrix using a suitable technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS Analysis: The extracted samples are analyzed by LC-MS, typically using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

    • A specific precursor-to-product ion transition is monitored for the analyte.

    • A corresponding, mass-shifted transition is monitored for the ¹⁵N-labeled internal standard.

  • Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentrations of the unknown samples are then calculated from this curve.

Diagram: Quantitative Bioanalysis Workflow

G cluster_prep Sample & Standard Preparation cluster_process Sample Processing cluster_analysis Analysis & Quantification cal_std Calibration Standards (Unlabeled Analyte in Matrix) add_is Add (CH₃)₂¹⁵NH·HCl (Internal Standard) cal_std->add_is qc QC Samples (Unlabeled Analyte in Matrix) qc->add_is unknown Unknown Samples (e.g., Plasma, Urine) unknown->add_is extract Co-Extraction (SPE, LLE, or PPT) add_is->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms quant Quantification (Peak Area Ratio vs. Conc.) lcms->quant

Caption: Workflow for quantitative analysis using (CH₃)₂¹⁵NH·HCl as an internal standard.

Application in Metabolic Pathway Elucidation

Rationale: When a drug molecule is metabolized to produce dimethylamine, or if a drug contains a dimethylamine moiety that is further metabolized, (CH₃)₂¹⁵NH·HCl can be used in vitro or in vivo to trace the fate of the nitrogen atom. This helps in identifying metabolites and understanding the metabolic pathways.

Conceptual Workflow:

  • Dosing: A biological system (e.g., liver microsomes, cultured cells, or a whole organism) is treated with a ¹⁵N-labeled precursor that is expected to be metabolized to or from dimethylamine.

  • Incubation and Sampling: The system is incubated for a defined period, and samples are collected over time.

  • Analysis: The samples are analyzed by LC-HRMS. The mass spectrometer is programmed to look for the characteristic mass shift of +1 Da for any molecule that has incorporated the ¹⁵N atom.

  • Pathway Reconstruction: By identifying the ¹⁵N-labeled metabolites, the metabolic pathway can be pieced together.

Diagram: Metabolic Tracing with ¹⁵N Labeling

G A Precursor Drug (with ¹⁵N-label) B (CH₃)₂¹⁵NH Metabolite 1 A->B Metabolic Step A (e.g., N-demethylation) C Further Metabolite 2 (¹⁵N-labeled) B->C Metabolic Step B D Excreted Product (¹⁵N-labeled) C->D Excretion

Caption: Conceptual diagram of tracing a ¹⁵N label through a metabolic pathway.

Conclusion

Dimethylamine-¹⁵N hydrochloride is a powerful and versatile tool for researchers in drug discovery and development. Its utility as a high-fidelity internal standard for quantitative bioanalysis and as a tracer for metabolic studies provides crucial data for advancing drug candidates through the development pipeline. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective and accurate use of this important isotopically labeled compound. Adherence to proper characterization, handling, and application methodologies will ensure the generation of reliable and reproducible scientific data.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3. Retrieved from [Link]

  • ResearchGate. (n.d.). 1.21. 1 H NMR spectrum of HNMe 2 (in CDCl 3 ) obtained by reaction of.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). 17O NMR and 15N NMR Chemical Shifts of Sterically- Hindered Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Ranges of 15 N Chemical Shifts ( in ppm) in Various.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]

  • NMR Wiki Q&A Forum. (2018). 15N-NMR chemical shifts comparison. Retrieved from [Link]

  • PubMed. (n.d.). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Reddit. (2022). What are amine hydrochlorides?. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • ResearchGate. (2025). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Retrieved from [Link]

  • UWPR. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 15N Labeled Compounds. Retrieved from [Link]

  • Kuehne Company. (2023). Hydrochloric Acid-SDS. Retrieved from [Link]

  • PubChem. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • CPTAC. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from [Link]

  • YouTube. (2022). BCH3023 Physical Properties of Amines. Retrieved from [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylamine, hydrochloride. Retrieved from [Link]

Sources

Precision Synthesis of Dimethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Dimethylamine-15N hydrochloride (


) is a critical isotopic standard used in quantitative NMR spectroscopy, metabolomics, and the synthesis of labeled pharmaceutical agents. Its production presents a specific challenge: achieving high isotopic recovery while selectively isolating the secondary amine from a mixture of primary (monomethyl) and tertiary (trimethyl) byproducts.

This guide details the Reductive Alkylation (Leuckart-Wallach/Eschweiler-Clarke) route. While alternative methods exist (e.g., hydrolysis of labeled DMF), this route is selected for its direct utilization of the most common and cost-effective nitrogen source: Ammonium-15N Chloride (


).
Strategic Route Selection

The synthesis of N-methylated amines from ammonia typically follows a stepwise alkylation pathway. The choice of the reductive alkylation method over direct alkylation (using methyl iodide) is driven by kinetic control.

ParameterDirect Alkylation (

)
Reductive Alkylation (

)
Precursor Ammonia (

)
Ammonium Chloride (

)
Selectivity Poor (Uncontrollable poly-alkylation)Moderate (Tunable via stoichiometry)
Byproducts Quaternary Ammonium SaltsTertiary Amines (No Quaternary salts)
Purification Difficult (Hygroscopic mix)Soluble Fractionation (Chloroform)

Decision: The Formic Acid/Formaldehyde route is the industry standard for


 labeling because it prevents the formation of quaternary ammonium salts, simplifying the final purification to a separation of hydrochloride salts.
Mechanism of Action

The reaction proceeds via the Eschweiler-Clarke modification of the Leuckart-Wallach reaction. It involves the formation of an iminium ion intermediate, which is reduced by the formate anion via hydride transfer. This irreversible step releases


, driving the reaction forward.

Key Mechanistic Insight: The reaction rate for the methylation of the secondary amine (forming the tertiary amine) is often faster than the primary amine. Therefore, stopping the reaction at the dimethyl stage requires strict stoichiometric control and time management.

Mechanism cluster_0 Step 1: Mono-methylation cluster_1 Step 2: Di-methylation cluster_2 Step 3: Over-methylation (Avoid) NH4 Ammonium-15N (NH4+) Imine1 Imine Intermediate NH4->Imine1 + HCHO - H2O Mono Methylamine-15N (CH3-15NH2) Imine1->Mono + HCOOH - CO2 Iminium2 Iminium Ion (CH2=15NH-CH3)+ Mono->Iminium2 + HCHO Di Dimethylamine-15N ((CH3)2-15NH) Iminium2->Di + HCOOH (Hydride Shift) - CO2 Tri Trimethylamine-15N ((CH3)3-15N) Di->Tri Excess HCHO/HCOOH

Figure 1: Stepwise reductive methylation pathway. The goal is to maximize the green zone (Step 2) while minimizing the red zone (Step 3).

Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7]
  • Ammonium-15N Chloride: 5.0 g (98%+ atom

    
    )
    
  • Paraformaldehyde: 12.0 g (Stoichiometric excess required for kinetics, but controlled)

  • Formic Acid (98%): 25 mL

  • Sodium Hydroxide (50% aq): For basification

  • Hydrochloric Acid (6M): For trapping

  • Solvents: Chloroform (HPLC Grade, Dry), Absolute Ethanol.[1]

Workflow Phase 1: Synthesis
  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Mixing: Add 5.0 g of

    
     and 12.0 g of Paraformaldehyde. Mix intimately.
    
  • Activation: Add 25 mL of Formic Acid gradually. Caution: Exothermic reaction.

  • Reflux: Heat the mixture gradually to reflux (

    
    ). Maintain gentle reflux for 4-6 hours .
    
    • Observation: Vigorous evolution of

      
       indicates active reduction.
      
    • Endpoint: Cessation of gas evolution signals reaction completion.

Workflow Phase 2: Isolation & Trapping
  • Concentration: Remove excess formic acid/formaldehyde via rotary evaporation under reduced pressure (keep bath

    
    ). A viscous residue remains.[8]
    
  • Basification: Dissolve residue in minimal water (20 mL). Transfer to a distillation apparatus.

  • Liberation: Add 50% NaOH dropwise until pH > 12. The amines are liberated as gases/oils.

  • Distillation: Distill the volatile amines (Mono, Di, and Tri) into a receiving flask containing 20 mL of 6M HCl cooled in an ice bath.

    • Note: Ensure the delivery tube is submerged in the acid to prevent loss of volatile

      
       species.
      
  • Evaporation: Evaporate the HCl solution to dryness (rotary evaporator). This yields a crude mixture of amine hydrochloride salts.[1][3][4][8]

Workflow Phase 3: Purification (The Critical Separation)

The crude salt mixture contains:

  • 
     (Unreacted)
    
  • Methylamine-

    
     HCl (Mono)
    
  • Dimethylamine-

    
     HCl (Target)
    
  • Trimethylamine-

    
     HCl (Byproduct)
    

Separation Logic:

  • Step A (Removal of Mono/Ammonium): Extract the dry crude solid with anhydrous Chloroform .

    • Solubility Rule: Mono-HCl and Ammonium Chloride are insoluble in chloroform. Di-HCl and Tri-HCl are soluble .

    • Action: Filter the chloroform extract.[8] The filtrate contains Di and Tri.[1][5]

  • Step B (Separation of Di vs. Tri):

    • Evaporate the chloroform filtrate to obtain the Di/Tri mix.

    • Method:Fractional Crystallization . Recrystallize from a minimal amount of hot dry chloroform or absolute ethanol.

    • Refinement: Dimethylamine HCl is significantly less soluble in cold chloroform than Trimethylamine HCl. Cooling the concentrated chloroform solution to -20°C typically precipitates the Dimethylamine HCl, while Trimethylamine HCl remains in the mother liquor.

Workflow Start Crude Reaction Mix (Acidic) Basify Add NaOH (pH > 12) Distill into HCl Start->Basify CrudeSalts Crude HCl Salts (Dry Solid) Basify->CrudeSalts Extract Extract with Dry Chloroform CrudeSalts->Extract SolidResidue Solid Residue: NH4Cl + Mono-Me-NH2 Extract->SolidResidue Insoluble Filtrate Filtrate (Chloroform): Di-Me + Tri-Me HCl Extract->Filtrate Soluble Crystallize Concentrate & Cool (-20°C) Filtrate->Crystallize Product Precipitate: Dimethylamine-15N HCl (Target) Crystallize->Product Crystals Liquor Mother Liquor: Trimethylamine-15N HCl Crystallize->Liquor Supernatant

Figure 2: Purification workflow utilizing differential solubility in chloroform.

Characterization & QC

Verify the identity and purity of the isolated crystals.

Table 1: NMR Spectral Data (


) 
NucleusChemical Shift (

ppm)
MultiplicityCoupling (

)
Notes

2.72Doublet (d)

Coupled to

. Singlet if decoupled or exchanging fast.

~30-35 ppmSinglet/Triplet-Relative to liquid

(scale dependent).

Table 2: Solubility Profile for QC

SolventDimethylamine HClTrimethylamine HClMonomethylamine HCl
Water Very SolubleVery SolubleVery Soluble
Ethanol SolubleSolubleSoluble
Chloroform Soluble Very Soluble Insoluble
Ether InsolubleInsolubleInsoluble

Expert Note: If


 NMR shows residual Trimethylamine (singlet at 

2.9 ppm), perform a second recrystallization from isopropanol.
Safety & Handling
  • Hygroscopicity: Dimethylamine hydrochloride is extremely hygroscopic.[9][10] Handle in a glovebox or rapid-transfer environment. Store in a desiccator.

  • Volatility: The free base (b.p. 7°C) is a gas at room temperature. Never basify the salt unless the system is closed and cooled.

  • Isotope Cost: All aqueous waste from the initial extraction should be saved. Unreacted

    
     can be recovered by evaporation and recrystallization for re-use.
    
References
  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride.[3]Link

  • Organic Syntheses. (1921). Trimethylamine Hydrochloride.[1][3][11][9][10][12][13] Org.[9] Synth. 1, 75. Link

  • Sigma-Aldrich. (2024). Dimethylamine-15N hydrochloride Product Specification.Link

  • ResearchGate. (2014). Determination of methylamine, dimethylamine, and trimethylamine in air by HPLC.Link

  • Google Patents. (1937). Process of separating lower alkylamines (US2085786A).Link

Sources

Dimethylamine-15N hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dimethylamine-15N Hydrochloride: Technical Handling & Application Guide Content Type: In-Depth Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Identification

Dimethylamine-15N hydrochloride is a stable isotope-labeled secondary amine salt used primarily as a tracer in NMR spectroscopy and as an internal standard in quantitative mass spectrometry (LC-MS/MS). In drug development, it serves as a critical building block for synthesizing isotopically labeled Active Pharmaceutical Ingredients (APIs) to study metabolic pathways (ADME) without the radiotoxicity associated with


C or 

H.

Unlike its unlabeled counterpart, the high cost and specific stoichiometry of the


N variant demand rigorous handling protocols to prevent isotopic dilution and hydrolysis-induced degradation.
Chemical Identity
ParameterSpecification
Product Name Dimethylamine-15N hydrochloride
CAS Number 75693-94-6 (Labeled) / 506-59-2 (Unlabeled)
Linear Formula

Molecular Weight 82.54 g/mol (approx. +1 Da shift vs unlabeled)
Isotopic Purity Typically

Appearance White, crystalline hygroscopic solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in ether

Physicochemical Safety Architecture

While the hydrochloride salt significantly reduces the volatility hazard compared to the free amine, it introduces specific handling challenges related to hygroscopicity.

Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

Expert Insight: The Hygroscopicity Factor

The hydrochloride salt is hygroscopic .[4] Absorption of atmospheric moisture alters the effective molecular weight, leading to stoichiometric errors in synthesis.

  • Causality: Water absorption creates a hydration shell around the ionic lattice. In precise coupling reactions (e.g., amide bond formation), weighing a "wet" salt results in under-loading the amine equivalent, potentially stalling the reaction or favoring side products.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

Technical Protocols & Workflows

Protocol A: Handling & Storage (Self-Validating System)

To ensure isotopic integrity and mass accuracy, follow this "Dry-Chain" protocol.

  • Receipt: Upon arrival, inspect the seal. If the solid appears clumpy or "wet," it has likely been compromised.

  • Drying (Validation Step): Before critical use, dry the salt in a vacuum oven at 40°C over

    
     for 4 hours.
    
    • Check: Verify weight constancy between hours 3 and 4.

  • Storage: Transfer to a screw-cap vial with a PTFE liner. Store in a desiccator at room temperature.

  • Weighing: Minimize open-air time. For ultra-precise applications (e.g., quantitative MS standards), weigh inside a glovebox or use a static-free weighing boat in a rapid workflow.

Protocol B: In Situ Free-Basing for Synthesis

Most nucleophilic substitutions require the free amine, not the salt. However, isolating volatile Dimethylamine-15N (bp ~7°C) is risky and leads to isotopic loss. The following protocol generates the reactive species in situ.

Reagents:

  • Dimethylamine-15N HCl (1.0 equiv)

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.2 - 1.5 equiv)

  • Anhydrous Solvent (DCM, DMF, or THF)

Procedure:

  • Dissolve the target electrophile (e.g., Acid Chloride, Activated Ester) in anhydrous solvent.

  • Suspend Dimethylamine-15N HCl in the reaction vessel.

  • Critical Step: Add the tertiary base (DIPEA) dropwise at 0°C.

    • Mechanism:[5][6] The DIPEA deprotonates the ammonium salt (

      
      ), releasing the nucleophilic 
      
      
      
      N-amine into solution where it immediately reacts with the electrophile.
  • Validation: The solution should clarify as the organic-soluble free amine forms and reacts, while DIPEA-HCl salts may precipitate depending on the solvent.

Visualization: Synthetic & Analytical Workflows

Diagram 1: Safety & Synthesis Logic Flow

This diagram illustrates the decision matrix for handling the salt and converting it for synthesis.

G Start Dimethylamine-15N HCl (Solid Salt) Check Visual Inspection: Clumped or Wet? Start->Check Dry Vacuum Dry (40°C, P2O5) Check->Dry Yes (Wet) Weigh Weigh (Inert Atm/Rapid) Check->Weigh No (Dry) Dry->Weigh ReactionType Reaction Type? Weigh->ReactionType Direct Aqueous/Polar (Use Salt Directly) ReactionType->Direct Aqueous Buffer Freebase Organic/Nucleophilic (Requires Free Amine) ReactionType->Freebase Organic Solvent Product 15N-Labeled Target Molecule Direct->Product InSitu In Situ Neutralization (Add DIPEA/TEA) Freebase->InSitu InSitu->Product

Caption: Workflow for assessing salt integrity and selecting the correct neutralization strategy based on reaction solvent.

Analytical Verification (NMR & MS)

To validate the incorporation of the isotope, researchers utilize


N-NMR and Mass Spectrometry.
Nuclear Magnetic Resonance ( N-NMR)
  • Standard Reference: Liquid Ammonia (

    
    ) is the preferred zero-point reference (0 ppm).
    
  • Chemical Shift:

    • Salt Form (

      
      ):  Typically appears around 30–40 ppm  relative to liquid ammonia.
      
    • Free Amine Form (

      
      ):  Typically appears around 20–26 ppm .
      
  • Coupling: In

    
    -coupled spectra, the 
    
    
    
    N signal will appear as a triplet (if attached to 2 protons) or doublet (if attached to 1 proton), with a large coupling constant (
    
    
    ).
Mass Spectrometry (LC-MS)
  • Verification: Look for the M+1 mass shift in the parent ion.

  • Example: If the unlabeled product has

    
    , the 
    
    
    
    N-labeled product must show
    
    
    .
  • Isotopic Purity Calculation:

    
    
    
Diagram 2: Analytical Verification Logic

Analytical Sample Synthesized Product Method Select Method Sample->Method MS Mass Spec (LC-MS) Method->MS NMR 15N-NMR Method->NMR MS_Check Check [M+1] Peak Intensity MS->MS_Check NMR_Check Check Shift (~30-40 ppm) NMR->NMR_Check Result Confirm Isotopic Incorporation MS_Check->Result NMR_Check->Result

Caption: Dual-modality verification workflow ensuring both mass shift (MS) and chemical environment (NMR) are correct.

Emergency & First Aid Protocols

Exposure RouteImmediate ActionRationale
Inhalation Move to fresh air.[1][2] If breathing is difficult, give oxygen.[1]Dust causes respiratory tract irritation; oxygen supports hypoxia from airway constriction.
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.[1][2]The salt is acidic upon hydrolysis; prolonged contact causes chemical dermatitis.
Eye Contact Rinse cautiously with water for 15+ min.[2] Remove contact lenses.[2]Critical: Salt hydrolysis in the eye creates acidic conditions, risking corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[2][3]Vomiting risks aspiration of the acidic salt into the lungs (chemical pneumonitis).

References

  • Sigma-Aldrich. (2024). Dimethylamine-15N hydrochloride Safety Data Sheet. Merck KGaA.[3] Link

  • Bertani, P., et al. (2014). "

    
    N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance, 61-62, 15-18. Link
    
  • BenchChem. (2025).[7] Technical Guide to the Synthesis and Purification of Dimethylamine Hydrochloride. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 125309007, Dimethylamine hydrochloride. Link

  • Organic Syntheses. (1935). Nitrosodimethylamine from Dimethylamine Hydrochloride. Org. Synth. 15, 17. Link

Sources

A Technical Guide to Dimethylamine-15N Hydrochloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Dimethylamine-15N hydrochloride, a critical reagent for researchers, scientists, and drug development professionals. It details the commercial landscape, quality specifications, and, most importantly, the practical application of this stable isotope-labeled compound in modern analytical workflows, particularly in mass spectrometry-based quantitative proteomics.

Introduction: The Role of Stable Isotopes in Quantitative Analysis

In the pursuit of precise and reproducible quantitative data, particularly in complex biological matrices, the use of stable isotope-labeled internal standards has become the gold standard.[1][2] These compounds are chemically identical to the analyte of interest but are distinguished by their increased mass due to the incorporation of heavy isotopes such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[3] This mass difference allows for their simultaneous detection with the endogenous, unlabeled analyte in a mass spectrometer.

Dimethylamine-15N hydrochloride ((CH₃)₂¹⁵NH·HCl) is a key reagent in this field. While the broader technique of stable isotope dimethyl labeling (SIDL) utilizes isotopologues of formaldehyde and a reducing agent to derivatize primary amines on peptides for relative quantification, Dimethylamine-15N hydrochloride serves a distinct and crucial role.[4] It is primarily used as an internal standard for the accurate quantification of dimethylated analytes.

The Rationale for Using a ¹⁵N-Labeled Internal Standard:

The core principle behind using a stable isotope-labeled internal standard is to have a compound that behaves identically to the analyte throughout the entire analytical process—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer.[5] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By adding a known amount of the ¹⁵N-labeled standard to a sample, the ratio of the endogenous analyte's signal to the standard's signal can be used to calculate the precise concentration of the analyte, effectively correcting for experimental variability.[5] The choice of ¹⁵N labeling is advantageous as it provides a significant mass shift and is biosynthetically incorporated, ensuring the label is stable and does not alter the physicochemical properties of the molecule.[6]

Commercial Suppliers and Specifications

The quality and purity of the isotopically labeled standard are paramount for accurate quantification. Several reputable suppliers offer Dimethylamine-15N hydrochloride, each with detailed specifications. When selecting a supplier, researchers should critically evaluate the isotopic and chemical purity, as documented in the Certificate of Analysis (CoA).

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightIsotopic PurityChemical Purity
Sigma-Aldrich Dimethylamine-¹⁵N hydrochloride75693-94-6(CH₃)₂¹⁵NH·HCl82.5498 atom % ¹⁵N≥98%
Cambridge Isotope Laboratories, Inc. (CIL) / Eurisotop DIMETHYLAMINE:HCL (¹⁵N, 98%+)75693-94-6(CH₃)₂*NH.HCl82.5498%+97%
Santa Cruz Biotechnology, Inc. Dimethylamine-¹⁵N hydrochloride75693-94-6C₂H₇(¹⁵N)•HCl82.54Not specifiedNot specified
Biosynth Dimethylamine-¹⁵N hydrochloride75693-94-6C₂H₈ClN82.54Not specifiedNot specified

Note: Specifications are subject to change and may vary by lot. Researchers should always consult the supplier's most recent Certificate of Analysis.[7][8]

Application in Quantitative Proteomics: A Step-by-Step Workflow

While Dimethylamine-15N hydrochloride is not a direct labeling reagent in the conventional SIDL workflow, it is an invaluable tool for absolute quantification of dimethylated peptides. The following protocol outlines a typical workflow where this compound would be used as an internal standard.

Experimental Rationale

The objective of this workflow is to accurately quantify a specific dimethylated peptide in a complex biological sample. This is achieved by spiking a known concentration of Dimethylamine-15N hydrochloride into the sample prior to mass spectrometry analysis. The endogenous, naturally abundant dimethylated peptide and the ¹⁵N-labeled standard will co-elute during liquid chromatography and will be detected simultaneously by the mass spectrometer, appearing as a pair of signals separated by a specific mass difference.

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_quantification Quantitative Analysis protein_extraction 1. Protein Extraction from Biological Sample protein_digestion 2. Protein Digestion (e.g., with Trypsin) protein_extraction->protein_digestion peptide_dimethylation 3. Peptide Dimethylation (using unlabeled formaldehyde) protein_digestion->peptide_dimethylation spike_in 4. Spike-in of Dimethylamine-15N HCl (Internal Standard) peptide_dimethylation->spike_in lc_ms_analysis 5. LC-MS/MS Analysis spike_in->lc_ms_analysis data_analysis 6. Data Analysis (Peak Area Ratio Calculation) lc_ms_analysis->data_analysis

Caption: Workflow for absolute quantification of a dimethylated peptide using Dimethylamine-15N hydrochloride as an internal standard.

Detailed Experimental Protocol

Materials:

  • Dimethylamine-15N hydrochloride (from a reputable supplier)

  • Biological sample containing the protein of interest

  • Protein extraction buffers and reagents

  • Trypsin (or other suitable protease)

  • Formaldehyde (unlabeled)

  • Sodium cyanoborohydride

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

  • A high-resolution mass spectrometer coupled to a liquid chromatography system

Procedure:

  • Protein Extraction and Digestion:

    • Extract total protein from the biological sample using a suitable lysis buffer.

    • Quantify the total protein concentration (e.g., using a BCA assay).

    • Take a known amount of total protein and perform in-solution or in-gel digestion with trypsin to generate peptides.

  • Peptide Dimethylation (Labeling):

    • Perform reductive dimethylation on the peptide mixture using unlabeled formaldehyde and sodium cyanoborohydride. This step converts the primary amines (N-termini and lysine side chains) of all peptides to dimethylamines.[4]

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a precise amount of Dimethylamine-15N hydrochloride and dissolve it in a known volume of a suitable solvent (e.g., 50% acetonitrile in water) to create a stock solution of known concentration.

  • Spiking the Internal Standard:

    • To a known amount of the dimethylated peptide sample, add a precise volume of the Dimethylamine-15N hydrochloride stock solution. The amount of internal standard added should be chosen to be within the linear dynamic range of the mass spectrometer and ideally close to the expected concentration of the endogenous analyte.

  • LC-MS/MS Analysis:

    • Inject the sample mixture onto the LC-MS/MS system.

    • Separate the peptides using a suitable reversed-phase liquid chromatography gradient.

    • Acquire data on the mass spectrometer in a targeted or data-dependent acquisition mode. Ensure the mass analyzer has sufficient resolution to distinguish between the isotopic peaks of the analyte and the internal standard.

  • Data Analysis:

    • Extract the ion chromatograms for the specific m/z values of the endogenous dimethylated peptide and the Dimethylamine-15N hydrochloride internal standard.

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Using a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard, determine the absolute concentration of the dimethylated peptide in the original sample.

Handling, Storage, and Safety

As a responsible scientist, proper handling and storage of chemical reagents are of utmost importance. The following guidelines are based on the Safety Data Sheet (SDS) for dimethylamine hydrochloride.

4.1 Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

4.2 First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek medical attention.

4.3 Storage and Stability:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • The compound is hygroscopic; protect from moisture.

  • Store at room temperature.

Conclusion

Dimethylamine-15N hydrochloride is a specialized and powerful tool for researchers requiring high accuracy and precision in quantitative mass spectrometry. By understanding its role as an internal standard and implementing a robust experimental workflow, scientists can achieve reliable quantification of dimethylated analytes in complex samples. The commercial availability of high-purity Dimethylamine-15N hydrochloride from multiple suppliers, coupled with a thorough understanding of its application and safe handling, empowers researchers to push the boundaries of quantitative proteomics and drug development.

References

  • Carr, S. A., Abbatiello, S. E., Ackermann, B. L., Borchers, C., Domon, B., Deutsch, E. W., Grant, R. P., Hoofnagle, A. N., Hüttenhain, R., Koomen, J. M., Liebler, D. C., Liu, T., MacLean, B., Mani, D. R., Mansfield, E., Neubert, H., Paulovich, A. G., Reiter, L., Vitek, O., … Tabb, D. L. (2014). Targeted Peptide Measurements in Biology and Medicine: Best Practices for Mass Spectrometry-based Assay Development and Implementation. Molecular & Cellular Proteomics, 13(3), 907–917.
  • Eurisotop. (n.d.). DIMETHYLAMINE:HCL (15N, 98%+) 97% CHEMICAL PURITY. Retrieved from [Link]

  • Google Patents. (2014). CN103553927A - Preparation method of dimethylamine hydrochloride.
  • Google Patents. (2014). CN103588647A - Synthetic method for stable isotope labeled N,N-dimethylaminochloropropane hydrochloride.
  • Kosaka, H., Uozumi, M., & Nakajima, T. (1984). Measurement of nitrosodimethylamine by capillary gas chromatography-mass spectrometry with the 15N-labelled compound as an internal standard. International Archives of Occupational and Environmental Health, 54(3), 233–239.
  • Li, Y., & Li, L. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 1(1), 16-27.
  • Eurisotop. (n.d.). DIMETHYLAMINE:HCL (15N, 98%+) 97% CHEMICAL PURITY. Retrieved from [Link]

  • Tolen, A. C., & Haas, W. (2014). Quantitative Proteomics Using Reductive Dimethylation for Stable Isotope Labeling. Journal of Visualized Experiments, (89), e51416.
  • University of Groningen. (n.d.). Enhancing the possibilities of LC-MS/MS for the absolute quantification of proteins in biological samples. Retrieved from [Link]

  • PubMed. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Retrieved from [Link]

Sources

Strategic Procurement and Application of Dimethylamine-15N Hydrochloride: A Technical & Economic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotope Premium

Dimethylamine-15N hydrochloride (DMA-15N·HCl) is a critical reagent in structural biology and pharmacokinetic research. Unlike its abundant 14N counterpart, the 15N isotopologue serves as a non-radioactive, stable tracer for Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) based metabolic flux analysis.

The "price" of this material is not merely a transactional cost; it is a function of isotopic enrichment (>98 atom % 15N) and the synthetic complexity required to prevent isotopic dilution. This guide analyzes the procurement landscape and provides a self-validating protocol for its application in synthesizing labeled pharmaceutical candidates.

Market Dynamics & Pricing Analysis

The cost of DMA-15N·HCl is driven by the upstream production of 15N-Ammonium Chloride (the primary feedstock) via cryogenic distillation of nitric oxide. Below is a snapshot of the current pricing landscape for research-grade material (typically >98 atom % 15N).

Table 1: Comparative Pricing Matrix (2024-2025 Estimates)
SupplierPack SizeEstimated Cost (USD)Price per mgGrade/Notes
Sigma-Aldrich (Merck) 500 mg~$677.00~$1.3598 atom % 15N, Research Grade
Cambridge Isotope Labs 1 g~$500 - $700*~$0.60 - $0.70Bulk inquiries often yield lower unit costs
Biosynth 5 mg~$1,455.00**~$291.00Specialized/Certified Reference Material (CRM)
Eurisotop VariableQuote OnlyN/AEuropean distribution, often competitive on bulk

> Note: Prices for bulk quantities (1g+) from isotope-specialist vendors (CIL, Isotec) are often significantly lower per milligram than catalog prices for small aliquots. ** Note: Extreme outliers like Biosynth often represent GMP-grade or Certified Reference Materials for regulatory calibration, not general synthesis.

Supply Chain Visualization

The following diagram illustrates the value addition chain, highlighting where cost accrues.

SupplyChain Raw Nitric Oxide (NO) Natural Abundance Enrich Cryogenic Distillation (Energy Intensive) Raw->Enrich Enrichment Feedstock 15NH4Cl (Primary Isotope Source) Enrich->Feedstock Conversion Synth Eschweiler-Clarke Synthesis Feedstock->Synth + Formaldehyde Product Dimethylamine-15N HCl (Final Product) Synth->Product Purification

Figure 1: The Isotope Value Chain. The primary cost driver is the cryogenic enrichment of 15N, which is then chemically converted to the amine.

Technical Specifications & Quality Control

Before incorporating DMA-15N into a synthesis, verifying the material is crucial. 15N enrichment is invisible to standard HPLC/UV methods.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 82.54 g/mol (vs. 81.54 for unlabeled)

  • CAS Number: 75693-94-6[1][2]

  • Hygroscopicity: High. The salt will absorb atmospheric water, altering the effective mass.

    • Protocol: Always weigh in a glovebox or dry bag. If handling on an open bench, store in a desiccator over

      
      .
      
Self-Validating QC Protocol
  • 1H-NMR (Proton NMR):

    • Validation: Look for the characteristic doublet of the methyl protons.

    • Mechanism:[3][4][5][6] The protons on the methyl groups couple to the spin-1/2 15N nucleus.

    • Expected J-coupling:

      
      . If you see a singlet, the material is 14N (unlabeled).
      
  • Mass Spectrometry:

    • Observe the M+1 shift. The molecular ion should appear at m/z 46 (for the freebase) rather than 45.

Synthesis Protocol: The Eschweiler-Clarke Route

If commercial stock is unavailable or cost-prohibitive, DMA-15N can be synthesized from the cheaper precursor Ammonium Chloride-15N (


) . This method uses the Eschweiler-Clarke reductive alkylation.[3]
Mechanism

The reaction proceeds via the formation of a Schiff base (imine) between the ammonia source and formaldehyde, which is then reduced by formic acid.

Step-by-Step Methodology

Reagents:

  • 
     (1.0 eq)
    
  • Paraformaldehyde (2.2 eq)

  • Formic Acid (98%, 4.0 eq)

  • Sodium Hydroxide (NaOH)

Workflow:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, combine

    
     and paraformaldehyde.
    
  • Acid Addition: Add formic acid slowly. Caution:

    
     evolution will occur.
    
  • Reflux: Heat the mixture to 100–115°C. Maintain reflux for 12–18 hours.

    • Causality: The high temperature is required to drive the decarboxylation of formic acid, which provides the hydride for reduction.

  • Basification (Critical Step): Cool the reaction to 0°C. Add 50% NaOH dropwise until pH > 12.

    • Note: This converts the amine salt back to the freebase

      
      , which is a gas (bp ~7°C).
      
  • Trapping: Connect the flask outlet to a trap containing HCl in ether or ethanol. Gently warm the reaction flask. The dimethylamine gas will distill over and precipitate immediately as the hydrochloride salt in the receiving trap.

  • Recrystallization: Filter the white solid and recrystallize from ethanol/ether to remove any monomethylamine byproducts.

Synthesis Logic Diagram

SynthesisLogic Start Start: 15NH4Cl + Paraformaldehyde Intermediate Imine Formation (Schiff Base) Start->Intermediate Condensation Reduction Reductive Methylation (Formic Acid, Reflux) Intermediate->Reduction Hydride Transfer (-CO2) Freebase Basification (NaOH) Release (CH3)2-15NH Gas Reduction->Freebase pH > 12 Trap Acid Trap (HCl/Ether) Precipitation of Salt Freebase->Trap Distillation

Figure 2: Synthesis workflow for converting 15N-Ammonium Chloride to Dimethylamine-15N HCl.

Application in Drug Development

When using DMA-15N[7]·HCl to synthesize labeled drug candidates (e.g., 15N-Metformin or 15N-Ranitidine analogs), the salt must often be "freebased" in situ to act as a nucleophile.

Common Pitfall: Adding the HCl salt directly to a coupling reaction often fails because the nitrogen lone pair is protonated and non-nucleophilic.

Correct Protocol (In Situ Freebasing):

  • Suspend DMA-15N·HCl in an anhydrous solvent (DCM or THF).

  • Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., Triethylamine or DIPEA).

  • Stir for 15 minutes. The solution now contains reactive

    
    .
    
  • Add the electrophile (e.g., alkyl halide or activated ester) immediately.

References

  • Sigma-Aldrich. (2024). Dimethylamine-15N hydrochloride Product Page. Retrieved from

  • Cambridge Isotope Laboratories. (2024). Isotope Labeled Amines. Retrieved from

  • Harding, J. R., et al. (2002). "Development of a Microwave-Enhanced Isotopic Labelling Procedure Based on the Eschweiler–Clarke Methylation Reaction." Tetrahedron Letters, 43(52), 9487–9488.[3]

  • Leuckart, R. (1885). "Ueber eine neue Methode zur Darstellung von Aminen." Berichte der deutschen chemischen Gesellschaft, 18(2), 2341–2344.
  • ChemicalBook. (2023). Dimethylamine hydrochloride: Applications and Toxicology. Retrieved from

Sources

Methodological & Application

Application and Protocol Guide for the Use of Dimethylamine-15N Hydrochloride as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of trace-level analytes in complex matrices is a significant challenge in analytical chemistry, particularly within the pharmaceutical and environmental sectors. The use of stable isotope-labeled internal standards is a critical methodology for achieving the accuracy and precision required by regulatory bodies. This document provides a comprehensive guide on the application of Dimethylamine-15N hydrochloride as a precursor to the ideal internal standard, ¹⁵N-labeled N-nitrosodimethylamine (¹⁵N-NDMA), for the sensitive and selective quantification of N-nitrosodimethylamine (NDMA) by mass spectrometry. This guide will detail the underlying principles, provide step-by-step protocols for method implementation, and discuss validation according to regulatory guidelines.

The Foundational Role of Internal Standards in Quantitative Analysis

In analytical workflows, especially those involving chromatographic separation coupled with mass spectrometric detection (LC-MS or GC-MS), variability can be introduced at multiple stages, including sample extraction, injection, and ionization.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrants, and quality controls.[2] By calculating the ratio of the analyte signal to the internal standard signal, variations in the analytical process can be effectively normalized, leading to a significant improvement in the accuracy and precision of the results.[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte.[3][4] These compounds, where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavier stable isotopes (e.g., ¹³C, ²H (D), ¹⁵N), exhibit nearly identical chemical and physical properties to the native analyte.[3] This similarity ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's source.[3] However, due to the mass difference, the analyte and the SIL internal standard are readily distinguishable by the mass spectrometer, allowing for precise and accurate quantification.[5]

Dimethylamine-15N Hydrochloride in the Analysis of NDMA

N-nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected as an impurity in various pharmaceutical products and drinking water.[6][7] Its quantification at trace levels is a regulatory imperative. Dimethylamine is a direct precursor to NDMA. Therefore, Dimethylamine-15N hydrochloride serves as an excellent starting material for the synthesis of ¹⁵N-NDMA, the ideal internal standard for NDMA analysis. While deuterated NDMA (d6-NDMA) is also commonly used, ¹⁵N-labeling can sometimes offer advantages in terms of chromatographic separation from the unlabeled analyte and stability of the label.

The core principle of this application is isotope dilution mass spectrometry (IDMS), where a known amount of the isotopically labeled standard is added to the sample at the beginning of the sample preparation process.[5] This allows for the correction of any analyte loss during extraction and concentration steps.[8]

Logical Workflow for NDMA Quantification

The overall workflow for the quantification of NDMA using a ¹⁵N-labeled internal standard involves several key stages, from the preparation of standards to the final data analysis.

NDMA Quantification Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock Solution (NDMA) working_standards Working Calibration Standards stock_analyte->working_standards working_qc Working Quality Control (QC) Samples stock_analyte->working_qc stock_is Internal Standard Stock (¹⁵N-NDMA from Dimethylamine-15N HCl) stock_is->working_standards stock_is->working_qc lcms_analysis LC-MS/MS or GC-MS/MS Analysis working_standards->lcms_analysis working_qc->lcms_analysis sample_collection Collect Sample (e.g., Drug Product, Water) spike_is Spike with ¹⁵N-NDMA IS sample_collection->spike_is extraction Sample Extraction (e.g., SPE) spike_is->extraction concentration Concentrate Extract extraction->concentration concentration->lcms_analysis peak_integration Peak Integration (Analyte & IS) lcms_analysis->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify NDMA in Samples calibration_curve->quantification

Caption: Workflow for NDMA quantification using a stable isotope-labeled internal standard.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of NDMA in a pharmaceutical drug product matrix using LC-MS/MS. These protocols should be adapted and validated for specific matrices and instrumentation.

Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of the NDMA analyte and the ¹⁵N-NDMA internal standard.

Materials:

  • NDMA certified reference standard

  • ¹⁵N-NDMA certified reference standard (or synthesized from Dimethylamine-15N hydrochloride)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Class A volumetric flasks and pipettes

Protocol:

  • ¹⁵N-NDMA Internal Standard Stock Solution (IS Stock; e.g., 10 µg/mL):

    • Accurately weigh the required amount of ¹⁵N-NDMA reference standard.

    • Dissolve in methanol in a volumetric flask to achieve the target concentration.

    • Note: If starting from Dimethylamine-15N hydrochloride, a validated synthesis protocol to produce ¹⁵N-NDMA is required. This is a specialized organic synthesis step and should be performed by qualified personnel.

  • NDMA Analyte Stock Solution (Analyte Stock; e.g., 10 µg/mL):

    • Prepare in the same manner as the IS Stock, using the NDMA reference standard.

  • Working Internal Standard Solution (Working IS; e.g., 100 ng/mL):

    • Perform a serial dilution of the IS Stock with methanol:water (50:50, v/v) to achieve the final working concentration. This solution will be used to spike all samples, standards, and QCs.

  • Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking the Analyte Stock into a blank matrix extract (or a suitable solvent) at various concentration levels (e.g., 0.5-50 ng/mL).

    • Prepare at least three levels of QC samples (low, medium, high) from a separate weighing of the Analyte Stock, if possible, to ensure an independent check of the calibration curve.[4]

    • Spike each calibration standard and QC sample with the Working IS solution to achieve a constant final concentration (e.g., 10 ng/mL).

Sample Preparation from a Solid Drug Product

Objective: To extract NDMA from a solid dosage form and prepare it for LC-MS/MS analysis.

Protocol:

  • Accurately weigh a portion of the powdered drug product (e.g., 100 mg) into a centrifuge tube.

  • Add a defined volume of the Working IS solution (e.g., 100 µL of 100 ng/mL ¹⁵N-NDMA).

  • Add the extraction solvent (e.g., 1 mL of methanol).

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing and dissolution.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excipients.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. A filtration step using a 0.22 µm PTFE filter may be necessary.[6]

LC-MS/MS Instrumental Analysis

Objective: To chromatographically separate NDMA from matrix components and quantify it using tandem mass spectrometry.

Instrumental Parameters (Example):

ParameterSetting
LC System UPLC/HPLC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
GradientOptimized for separation of NDMA from matrix interferences
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C

Mass Transitions (MRM):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NDMA75.0543.0515
¹⁵N-NDMA77.0544.0515

Note: These are typical values and must be optimized for the specific instrument used.

Method Validation: A Self-Validating System

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose.[9][10] The validation should be conducted in accordance with ICH Q2(R2) and/or FDA guidelines.[9][11][12]

Key Validation Parameters
ParameterDescription and Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[4] Acceptance: No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples from at least six different sources.
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte. Acceptance: A calibration curve with a correlation coefficient (r²) ≥ 0.99 is typically required.[6]
Accuracy The closeness of the test results obtained by the method to the true value. Acceptance: The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. Acceptance: The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.[6]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.[6]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate).
Logical Diagram for Method Validation

Method Validation Logic start Define Analytical Target Profile (ATP) specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ accuracy->lod_loq precision->lod_loq robustness Robustness lod_loq->robustness end Method is Validated & Fit for Purpose robustness->end

Caption: Logical flow of analytical method validation parameters.

Conclusion

The use of Dimethylamine-15N hydrochloride as a precursor for the synthesis of ¹⁵N-NDMA provides a robust and reliable internal standard for the quantification of NDMA in various matrices. The principles of isotope dilution mass spectrometry, when combined with a thoroughly validated LC-MS/MS or GC-MS/MS method, ensure the highest level of data integrity. This approach allows researchers, scientists, and drug development professionals to meet the stringent regulatory requirements for the analysis of genotoxic impurities, ultimately contributing to the safety and quality of pharmaceutical products and environmental monitoring.

References

  • Measurement of nitrosodimethylamine by capillary gas chromatography-mass spectrometry with the 15N-labelled compound as an internal standard. (n.d.). PubMed. Retrieved January 27, 2024, from [Link]

  • CN103553927A - Preparation method of dimethylamine hydrochloride. (n.d.). Google Patents.
  • Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS. (2023, October 25). ACS Publications. Retrieved January 27, 2024, from [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022, January 11). International Journal of Pharmaceutical and Bio Medical Science. Retrieved January 27, 2024, from [Link]

  • Preparation of dimethylamine. (2020, October 27). Sciencemadness Discussion Board. Retrieved January 27, 2024, from [Link]

  • Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. (2012, September 15). PubMed. Retrieved January 27, 2024, from [Link]

  • Quick Analysis of N-nitrosodimethylamine (NDMA) in Ranitidine Drug Substance and Drug Product by HPLC/UV. (n.d.). Waters. Retrieved January 27, 2024, from [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023, November). FDA. Retrieved January 27, 2024, from [Link]

  • Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. (2018, May 2). Agilent. Retrieved January 27, 2024, from [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019, October 17). FDA. Retrieved January 27, 2024, from [Link]

  • Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central. Retrieved January 27, 2024, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 27, 2024, from [Link]

  • Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved January 27, 2024, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, August 14). Lab Manager. Retrieved January 27, 2024, from [Link]

  • A practical synthesis of deuterated methylamine and dimethylamine. (2020, October 9). Semantic Scholar. Retrieved January 27, 2024, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved January 27, 2024, from [Link]

  • Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. (2015, July 1). Spectroscopy Online. Retrieved January 27, 2024, from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Retrieved January 27, 2024, from [Link]

Sources

Application Notes & Protocols for LC-MS/MS Analysis with Dimethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the use of Dimethylamine-15N hydrochloride in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The primary focus of this document is on the synthesis of stable isotope-labeled internal standards (SIL-IS) for robust quantitative bioanalysis. We will detail the rationale and methodology for converting carboxylic acid-containing analytes into their ¹⁵N-labeled N,N-dimethylamide counterparts. This guide is intended for researchers, scientists, and drug development professionals seeking to develop highly accurate and precise quantitative LC-MS/MS assays.

Introduction: The Imperative for Precision in Quantitative Bioanalysis

The quantitative analysis of small molecules, such as drug candidates, metabolites, and biomarkers, in complex biological matrices is a cornerstone of modern pharmaceutical development and clinical research.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its inherent selectivity and sensitivity.[1] However, the accuracy and precision of LC-MS/MS quantification can be compromised by several factors, including matrix effects, variations in instrument response, and inconsistencies in sample preparation.

A widely accepted strategy to mitigate these sources of error is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3][4] An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] When a known amount of the SIL-IS is spiked into a sample at the earliest stage of preparation, it experiences the same processing and analytical variations as the endogenous analyte. By measuring the ratio of the analyte's MS signal to that of the SIL-IS, these variations can be effectively normalized, leading to highly reliable quantification.[2][4]

Dimethylamine-15N hydrochloride serves as a valuable synthon for the creation of such internal standards. It allows for the introduction of a ¹⁵N atom into molecules containing a suitable functional group, most commonly a carboxylic acid. The resulting ¹⁵N-labeled N,N-dimethylamide is an excellent internal standard for the corresponding unlabeled N,N-dimethylamide analyte or for the parent carboxylic acid after derivatization.

Core Application: Synthesis of a ¹⁵N-Labeled N,N-Dimethylamide Internal Standard

The most direct and powerful application of Dimethylamine-15N hydrochloride is in the synthesis of a SIL-IS for an analyte containing a carboxylic acid. This is achieved through an amide coupling reaction, a robust and well-characterized transformation in organic chemistry. The carboxylic acid is first activated to a more reactive intermediate, which is then readily attacked by the ¹⁵N-labeled dimethylamine to form a stable amide bond.

A common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of Dimethylamine-15N to form the desired amide. The addition of NHS or Sulfo-NHS improves the efficiency of the reaction by converting the unstable O-acylisourea intermediate into a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with the amine.[5]

G cluster_activation Activation Step cluster_coupling Coupling Step Analyte Analyte-COOH (Carboxylic Acid) Activated_Intermediate Analyte-CO-NHS (Active NHS Ester) Analyte->Activated_Intermediate + EDC, NHS EDC EDC NHS NHS / Sulfo-NHS Labeled_Product Analyte-CO-N(CH3)2 [15N] (¹⁵N-Labeled N,N-Dimethylamide) Activated_Intermediate->Labeled_Product + ¹⁵N-Dimethylamine DMA_15N Dimethylamine-15N Hydrochloride

Figure 1: Amide coupling reaction workflow.

Experimental Protocols

This section is divided into two main parts: the synthesis and purification of the ¹⁵N-labeled internal standard, and the subsequent use of this standard in a quantitative LC-MS/MS workflow for a model analyte in human plasma.

Part A: Protocol for Synthesis and Purification of a ¹⁵N-Labeled Internal Standard

This protocol describes the synthesis of ¹⁵N-labeled N,N-dimethyl-4-phenylbutyramide from 4-phenylbutyric acid as a model reaction.

Materials:

  • 4-phenylbutyric acid

  • Dimethylamine-15N hydrochloride (≥98 atom % ¹⁵N)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Synthesis Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 100 mg of 4-phenylbutyric acid in 10 mL of anhydrous DCM.

  • Activation: To the stirred solution, add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction mixture at room temperature for 30 minutes. The solution may become slightly hazy as the active ester forms.

  • Amine Addition: In a separate vial, suspend 1.1 equivalents of Dimethylamine-15N hydrochloride in 2 mL of anhydrous DCM. Add 2.2 equivalents of triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 5 minutes.

  • Coupling Reaction: Add the Dimethylamine-15N solution dropwise to the activated carboxylic acid solution. Let the reaction stir at room temperature overnight.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ¹⁵N-labeled N,N-dimethyl-4-phenylbutyramide.

  • Characterization and Purity Assessment:

    • Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry. The measured mass should correspond to the calculated mass of the ¹⁵N-labeled compound.

    • Assess the chemical purity using HPLC with UV or MS detection. Purity should typically be >98%.

Part B: Protocol for LC-MS/MS Analysis of 4-Phenylbutyric Acid in Human Plasma

This protocol outlines the quantification of 4-phenylbutyric acid (after derivatization to its N,N-dimethylamide) in human plasma using the newly synthesized ¹⁵N-labeled internal standard.

Materials:

  • Human plasma (K₂EDTA anticoagulant)

  • Unlabeled N,N-dimethyl-4-phenylbutyramide (for calibration standards)

  • ¹⁵N-labeled N,N-dimethyl-4-phenylbutyramide (Internal Standard Stock Solution)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Step-by-Step Analytical Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the unlabeled N,N-dimethyl-4-phenylbutyramide in ACN.

    • Serially dilute the stock solution to prepare calibration standards and QC samples at various concentrations.

    • Prepare a working solution of the ¹⁵N-labeled internal standard in ACN at a fixed concentration.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.

    • Add 10 µL of the ¹⁵N-labeled internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.[7]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Method:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A suitable gradient to ensure separation from matrix components. An example is provided in Table 1.

    Table 1: Example LC Gradient

    Time (min) % Mobile Phase B
    0.0 10
    0.5 10
    3.0 95
    4.0 95
    4.1 10

    | 5.0 | 10 |

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor and product ions for both the analyte and the ¹⁵N-labeled internal standard. Example transitions are in Table 2. Optimization of parameters like cone voltage and collision energy is crucial for sensitivity.[8][9][10][11]

    Table 2: Example MRM Transitions

    Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    N,N-dimethyl-4-phenylbutyramide 192.1 72.1 25 15

    | ¹⁵N-N,N-dimethyl-4-phenylbutyramide | 193.1 | 73.1 | 25 | 15 |

Workflow Visualization and Data Analysis

The entire process, from synthesis to data analysis, can be visualized as a cohesive workflow.

G cluster_synthesis Part A: Internal Standard Preparation cluster_analysis Part B: Bioanalysis start Carboxylic Acid + Dimethylamine-15N HCl synthesis EDC/NHS Coupling start->synthesis purification Column Chromatography synthesis->purification characterization Purity & Identity Check (LC-MS, HRMS) purification->characterization spike Spike with ¹⁵N-IS characterization->spike ¹⁵N-Labeled Internal Standard sample Plasma Sample sample->spike ppt Protein Precipitation spike->ppt lcms LC-MS/MS Analysis ppt->lcms data Data Processing lcms->data

Figure 2: Overall workflow from synthesis to analysis.

Data Analysis:

  • Integration: Integrate the chromatographic peaks for the analyte and the ¹⁵N-labeled internal standard MRM transitions.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.[12]

Conclusion

Dimethylamine-15N hydrochloride is a valuable reagent for the synthesis of stable isotope-labeled internal standards, which are critical for the development of robust and reliable quantitative LC-MS/MS assays. By converting carboxylic acid-containing analytes into their ¹⁵N-labeled N,N-dimethylamide counterparts, researchers can effectively control for analytical variability and achieve high-quality data in bioanalytical studies. The protocols outlined in this guide provide a solid foundation for implementing this strategy in your laboratory.

References

  • Chauhan, A., et al. (2015). Imprinted nanospheres based on precipitation polymerization for the simultaneous extraction of six urinary benzene metabolites from urine followed by injector port silylation and gas chromatography‐tandem mass spectrometric analysis. Journal of Chromatography B, 1001, 66–74. Available at: [Link]

  • Cobb, Z., & Andersson, L.I. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint‐based solid phase extraction and fast LC‐MS analysis. Analytical and Bioanalytical Chemistry, 383, 645–650. Available at: [Link]

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Kellie, J. F., et al. (2010). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Bioanalysis, 2(6), 1077-1085. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, 15645520. Available at: [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Available at: [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]

  • Mettler, T., et al. (2014). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Available at: [Link]

  • Hare, N. J., et al. (2018). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 12(4), e1700181. Available at: [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Available at: [Link]

  • van de Merbel, N. C. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. The Analyst, 139(9), 2087-2104. Available at: [Link]

  • Perera, C., et al. (2019). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Dodder, N. G., & Murphy, K. E. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in molecular biology (Clifton, N.J.), 1410, 219–230. Available at: [Link]

  • ResearchGate. (2023). What are the best conditions for EDC coupling of 2 small molecules?. Available at: [Link]

  • Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. Available at: [Link]

  • Miller, K. A., et al. (2018). Short Total Synthesis of [15N5]-Cylindrospermopsins from 15NH4Cl Enables Precise Quantification of Freshwater Cyanobacterial Contamination. eScholarship.org. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Available at: [Link]

  • Wiley Analytical Science. (2017). Sample Preparation for LC‐MS Bioanalysis of Proteins. Available at: [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]

  • Chromatography Online. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, 15645520. Available at: [Link]

  • Li, W., et al. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Analytical chemistry, 91(15), 10158–10165. Available at: [Link]

Sources

Targeted Metabolomics: Absolute Quantification of Methylamines via Benzoyl Chloride Derivatization and Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for using Dimethylamine-15N Hydrochloride (DMA-


N) as a stable isotope internal standard (IS) for the targeted quantification of dimethylamine (DMA) and related gut-microbiome metabolites in biological matrices.

DMA is a critical metabolite linked to the Trimethylamine N-oxide (TMAO) pathway, serving as a biomarker for cardiovascular risk and renal function. However, its low molecular weight (45.08 Da) and high polarity make it difficult to retain on standard C18 columns. This protocol utilizes Benzoyl Chloride (BzCl) derivatization to increase hydrophobicity and ionization efficiency, employing DMA-


N to correct for matrix effects and recovery losses via Isotope Dilution Mass Spectrometry (IDMS).

Key Advantages of


N Labeling:  Unlike deuterated standards (

-DMA), which often exhibit chromatographic isotope effects (shifting retention times),

N-labeled standards co-elute perfectly with the native analyte. This ensures that the IS experiences the exact same matrix suppression/enhancement at the electrospray source, providing superior quantitative accuracy.

Reaction Mechanism & Workflow

Chemical Derivatization

The core of this protocol is the Schotten-Baumann reaction. Dimethylamine reacts with Benzoyl Chloride under alkaline conditions to form N,N-dimethylbenzamide. This transforms a volatile, polar amine into a stable, hydrophobic amide suitable for Reversed-Phase LC.

ReactionMechanism DMA Dimethylamine (Analyte) Complex Tetrahedral Intermediate DMA->Complex + Base (Na2CO3) BzCl Benzoyl Chloride (Reagent) BzCl->Complex Product N,N-Dimethylbenzamide (Detected Species) Complex->Product - HCl HCl HCl Complex->HCl

Figure 1: Schotten-Baumann derivatization of Dimethylamine. The reaction requires a basic pH (>9) to ensure the amine is nucleophilic.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Sample Biological Sample (Plasma/Urine: 20 µL) Spike Spike Internal Standard (Dimethylamine-15N HCl) Sample->Spike Precip Protein Precipitation (ACN/MeOH 3:1) Spike->Precip Buffer Add Buffer (100mM Na2CO3, pH 9.5) Precip->Buffer React Add 2% Benzoyl Chloride (Vortex 2 min, RT) Buffer->React Quench Quench Reaction (1% Formic Acid) React->Quench Analysis LC-MS/MS Analysis (C18 Column, MRM) Quench->Analysis

Figure 2: Step-by-step workflow from sample extraction to LC-MS/MS analysis.[1][2][3]

Materials & Reagents

ComponentSpecificationPurpose
Target Reagent Dimethylamine-15N Hydrochloride Internal Standard (IS)
Derivatization AgentBenzoyl Chloride (BzCl)Increases retention & ionization
BufferSodium Carbonate (

)
Maintains pH >9 for reaction
Quenching AgentFormic Acid (LC-MS Grade)Stops reaction, neutralizes pH
Mobile Phase AWater + 0.1% Formic AcidLC Gradient
Mobile Phase BAcetonitrile + 0.1% Formic AcidLC Gradient
ColumnC18 (e.g., Waters HSS T3 or Phenomenex Kinetex)Reversed-phase separation

Detailed Protocol

Preparation of Standards

Caution: Dimethylamine is volatile. Keep stock solutions capped and cold.

  • IS Stock Solution: Dissolve Dimethylamine-15N HCl in water to a concentration of 10 mM.

  • IS Working Solution: Dilute the stock to 10 µM in 50% Acetonitrile.

  • Calibration Standards: Prepare serial dilutions of native Dimethylamine (non-labeled) ranging from 0.1 µM to 100 µM.

Sample Extraction & Derivatization[4]
  • Aliquot: Transfer 20 µL of plasma/urine into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of IS Working Solution (

    
    N-DMA) to all samples and standards.
    
  • Protein Precipitation: Add 100 µL of cold Acetonitrile/Methanol (3:1 v/v). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 50 µL of the supernatant to a new vial or 96-well plate.

  • Buffer Addition: Add 25 µL of 100 mM Sodium Carbonate buffer (pH 9.5). Note: High pH is critical for the amine to react.

  • Derivatization: Add 25 µL of 2% Benzoyl Chloride in Acetonitrile.

    • Technique: Prepare the BzCl solution fresh daily.

    • Action: Vortex immediately and vigorously for 2 minutes. Incubate at room temperature for 5 minutes.

  • Quenching: Add 50 µL of 1% Formic Acid in water (containing 20% ACN) to stop the reaction and solubilize the derivatives.

  • Centrifugation (Optional): Spin down plate/vials at 4,000 rpm for 5 min to remove any precipitate formed during quenching.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: Waters Acquity HSS T3 C18 (2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear gradient to 60% B

    • 6-7 min: 95% B (Wash)

    • 7-9 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The benzoylation adds a benzoyl group (


), adding mass and changing fragmentation.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
DMA-Benzoyl (Native) 150.1105.125Benzoyl fragment
DMA-Benzoyl (Native) 150.177.140Phenyl ring fragment
DMA-

N-Benzoyl (IS)
151.1 105.1 25 Quantifier

Technical Note on Isotopic Overlap: Since


N provides only a +1 Da shift, the M+1 isotope of the native DMA (from naturally occurring 

C) will contribute to the IS channel (151.1).
  • Correction: If native concentrations are extremely high (>100x IS), mathematically correct for the

    
    C contribution (approx 7-8% of the native signal) or increase the concentration of the IS spike to swamp the natural isotope contribution.
    

Data Analysis & Validation

Calculation

Calculate the Area Ratio for each sample:



Plot the calibration curve (Concentration vs. Area Ratio). Use 

or

weighting to improve accuracy at the lower end of the curve.
Method Validation Criteria
  • Linearity:

    
     over the range of 0.1–100 µM.
    
  • Recovery: Since derivatization efficiency can vary, the IS compensates for this. Absolute recovery of the derivative should be >80%.

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. biological matrix. The

    
    N-IS should yield a Matrix Factor close to 1.0 (normalized).
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Signal for IS Incomplete derivatizationCheck pH of buffer. BzCl hydrolyzes fast; ensure vortexing happens immediately after addition.
Retention Time Shift Column degradation or pH driftUse a T3 or "aqueous stable" C18 column. Ensure mobile phase is buffered (0.1% FA).
High Background in Blank ContaminationDMA is ubiquitous (plastics, solvents). Use glass vials and LC-MS grade solvents only.
Non-Linear Calibration Detector saturationDilute samples or use a less abundant product ion for quantification.

References

  • Wong, J. et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Journal of Chromatography A.

  • Wang, Z. et al. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature. (Foundational paper on TMA/DMA pathway).

  • Li, X. et al. (2019). Stable Isotope Labeling Derivatization for Quantitative Metabolomics. Analytical Chemistry.

  • Sigma-Aldrich. (2023). Dimethylamine-15N hydrochloride Product Specification & Safety Data Sheet.

Sources

15N metabolic labeling with Dimethylamine-15N hydrochloride

Application Note: N-Dimethylamine Tracing in Metabolic Flux & ADME Profiling

Executive Summary & Technical Scope

This guide details the application of Dimethylamine-


N hydrochloride (DMA-

N)

nitrogen flux

Critical Distinction: Researchers often confuse metabolic labeling with chemical labeling.

  • Metabolic Labeling (This Protocol): In vivo/in vitro administration of DMA-

    
    N to trace metabolic fate (e.g., conversion to TMAO).
    
  • Chemical Labeling (Proteomics): Stable Isotope Dimethyl Labeling typically uses Formaldehyde-D2 and Cyanoborohydride to label lysine residues. DMA-

    
    N is not  the standard reagent for peptide dimethylation but can be used for specific carboxyl-group derivatizations.
    
Key Applications
  • Cardiovascular Safety (TMAO Axis): Tracing the conversion of Dimethylamine to Trimethylamine N-oxide (TMAO), a pro-atherogenic metabolite.

  • ADME/Tox: Tracking the N-demethylation of drug candidates containing dimethylamine moieties (e.g., diphenhydramine, ranitidine analogs).

  • Microbiome Metabolism: Quantifying the bidirectional flux of methylamines between host hepatocytes and gut microbiota.

Mechanistic Principles

The Methylamine Metabolic Node

Dimethylamine (DMA) is not merely a waste product; it is a dynamic intermediate in the metabolism of choline, carnitine, and xenobiotics. The introduction of the

Metabolic Pathway Diagram

The following diagram illustrates the fate of

DMA_Metabolismcluster_HepaticHepatic ProcessingDietary_PrecursorsDietary Precursors(Choline/Carnitine)Gut_BacteriaGut Microbiota(TMA Lyase)Dietary_Precursors->Gut_BacteriaMetabolismTMATrimethylamine(TMA)Gut_Bacteria->TMAGenerationLiverLiver HepatocytesTMA->LiverPortal VeinFMO3Enzyme: FMO3(Flavin-containing monooxygenase 3)TMA->FMO3OxidationDMA_InputINPUT: Dimethylamine-15N(Tracer)DMA_Input->LiverAbsorptionDMA_Input->FMO3Substrate CompetitionExcretionUrinary ExcretionDMA_Input->ExcretionDirect ClearanceTMAOTMAO-15N(Pro-Atherogenic)FMO3->TMAOOxygenationTMAO->ExcretionClearance

Figure 1: Metabolic fate of Dimethylamine-

Experimental Protocols

Protocol A: In Vivo Metabolic Flux Analysis (Mouse Model)

Objective: Determine the rate of conversion of DMA-


Materials
  • Tracer: Dimethylamine-

    
    N hydrochloride (98%+ atom 
    
    
    N).
  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

  • Sampling: Heparinized capillary tubes, metabolic cages.

Step-by-Step Methodology
  • Tracer Preparation:

    • Dissolve Dimethylamine-

      
      N HCl in PBS to a concentration of 5 mg/mL .
      
    • Calculation: DMA-HCl MW ≈ 82.5 g/mol .

      
      N adds ~1 Da. Ensure molarity calculations account for the salt form.
      
    • Filter sterilize (0.22 µm).

  • Dosing (Oral Gavage):

    • Administer a bolus dose of 20 mg/kg body weight.

    • Rationale: This dose is sufficient to perturb the pool without inducing acute toxicity (LD50 is >1000 mg/kg), ensuring linear kinetics.

  • Sample Collection (Time-Course):

    • Plasma: Collect tail vein blood (20 µL) at T=0, 15, 30, 60, 120, and 240 minutes.

    • Urine: House mice in metabolic cages to collect 0-4h and 4-24h urine fractions.

    • Quenching: Immediately mix plasma 1:4 with ice-cold Acetonitrile/Methanol (1:1) containing internal standards (e.g., d9-TMAO) to precipitate proteins and halt enzymatic activity.

  • Sample Processing:

    • Vortex quenched samples for 1 min.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC-MS vials.

Protocol B: LC-MS/MS Quantification

Objective: Detect the specific mass shift (+1 Da) induced by the

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm). Note: Amines retain poorly on C18; HILIC is mandatory.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.

Mass Transitions (MRM Table)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
Dimethylamine (Endogenous) 46.130.115Natural

N
Dimethylamine-

N
47.1 31.1 15Tracer
TMAO (Endogenous) 76.158.120Natural

N
TMAO-

N
77.1 59.1 20Metabolite
d9-TMAO 85.166.120Internal Std

Table 1: MRM transitions. Note the +1 m/z shift for

Data Analysis & Interpretation

Calculating Fractional Enrichment

To quantify metabolic flux, calculate the Mole Percent Excess (MPE) or Isotope Enrichment for TMAO.

Interpreting Results
  • High Conversion Rate: Rapid appearance of TMAO-

    
    N in plasma indicates high FMO3 activity. This is relevant for drug candidates that are FMO3 substrates; high FMO3 activity may lead to rapid clearance.
    
  • Renal Clearance: If TMAO-

    
    N appears in urine but plasma levels remain low, it suggests efficient renal clearance.
    
  • Gut Microbiome Re-cycling: If

    
    N-Methylamine is detected, it indicates that DMA-
    
    
    N was secreted into the gut and demethylated by bacterial enzymes, a process known as retro-conversion.

Comparative Note: Chemical vs. Metabolic Labeling

It is vital to distinguish this protocol from Stable Isotope Dimethyl Labeling used in proteomics.

FeatureMetabolic Labeling (This Protocol)Chemical Dimethyl Labeling (Proteomics)
Reagent Dimethylamine-

N HCl
Formaldehyde (HCHO / DCDO) + NaBH3CN
Target Metabolic Pathways (FMO3, Gut)Lysine residues & N-termini of peptides
Timing In vivo / In cellulo (Living system)Post-digestion (In vitro chemical reaction)
Mass Shift +1 Da (Nitrogen)+28 Da (Light) vs +32 Da (Medium) vs +36 Da (Heavy)
Purpose ADME / Flux AnalysisRelative Quantification of Proteins

Note: If your goal is to label peptides for mass spectrometry quantification, do NOT use Dimethylamine-

References

  • TMAO Pathway & Cardiovascular Risk: Wang, Z., et al. (2011). "Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease." Nature, 472(7341), 57-63.

  • Nitrogen Tracing Protocols: Xu, Y., et al. (2021).[1] "Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry." Bio-protocol, 11(4).

  • Dimethylamine Metabolism: Zhang, A.Q., et al. (1995). "Metabolism of 15N-labelled N-nitrosodimethylamine and N-nitroso-N-methylaniline by Isolated Rat Hepatocytes." Carcinogenesis, 16(7).

  • Quantitative Proteomics (Contrast Reference): Boersema, P.J., et al. (2009). "Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics." Nature Protocols, 4, 484–494.

  • Reagent Data: Biosynth. "Dimethylamine-15N hydrochloride Product Page."

Application Note: Strategic Utilization of Dimethylamine-15N Hydrochloride for Precision LC-MS/MS Quantitation and Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical bioanalysis and impurity profiling, the choice of internal standard (IS) dictates the reliability of quantitative data. While deuterated (


) standards are common, they frequently suffer from the Deuterium Isotope Effect , resulting in chromatographic retention time shifts that decouple the standard from the analyte, leading to uncorrected matrix effects.

This Application Note details the superior utility of Dimethylamine-15N hydrochloride as a derivatization agent and building block. Unlike deuterium, the


 label introduces a mass shift (+1 Da) with zero chromatographic displacement , ensuring perfect co-elution with the target analyte. We present protocols for synthesizing 

-labeled internal standards and applying them to high-sensitivity LC-MS/MS workflows.

Technical Background: The "Perfect Co-elution" Imperative

The Problem with Deuterium

In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-labeled counterparts due to the shorter C-D bond length and reduced hydrophobicity. In high-throughput LC-MS/MS, even a 0.1-minute shift can move the Internal Standard out of the suppression zone affecting the analyte, rendering the IS ineffective.

The Nitrogen-15 Solution

Nitrogen-15 is a stable, non-radioactive isotope.[1] Because the isotopic substitution occurs on the nitrogen atom (buried within the amine functionality) rather than on the peripheral hydrogens, it exerts negligible influence on the molecule's interaction with the stationary phase.

Key Advantages:

  • Absolute Co-elution:

    
    -analogs experience the exact same matrix suppression/enhancement as the analyte.
    
  • Non-Exchangeable Label: Unlike acidic deuterons, the

    
     label cannot exchange with solvent protons.
    
  • Predictable Mass Shift: Provides a clean M+1 shift (or M+n for multiple incorporations) for Mass Spectrometry.

Workflow Visualization

The following diagram illustrates the comparative workflow between Deuterated and


 strategies.

G cluster_0 Standard Selection cluster_1 LC-MS/MS Analysis cluster_2 Data Integrity D_Label Deuterated Standard (e.g., -CD3) Chrom_D Chromatography: RT Shift Observed D_Label->Chrom_D N_Label 15N Standard (Dimethylamine-15N) Chrom_N Chromatography: Perfect Co-elution N_Label->Chrom_N Ion_Source ESI Source (Matrix Effects) Chrom_D->Ion_Source Separated from Analyte Chrom_N->Ion_Source Overlaps Analyte Result_D Quantitation Error (Matrix Mismatch) Ion_Source->Result_D Result_N High Precision (Matrix Corrected) Ion_Source->Result_N

Figure 1: Comparative impact of isotopic labeling strategies on LC-MS/MS data integrity. Note the direct path to high precision using 15N labeling.

Experimental Protocols

Protocol A: Synthesis of 15N-Labeled Amide Standards

Target Application: Creating an internal standard for drug metabolites containing a dimethyl-amide moiety (e.g., derivatized fatty acids, specific pesticide metabolites).

Reagents Required:

  • Analyte Precursor: Carboxylic Acid (R-COOH)

  • Label: Dimethylamine-15N hydrochloride (Sigma/Merck)

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt

  • Base: DIEA (N,N-Diisopropylethylamine) - Critical for freeing the amine salt.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add EDC·HCl (1.2 equiv) and HOAt (1.2 equiv). Stir at 0°C for 15 minutes to form the active ester.

  • Salt Neutralization (The Critical Step): In a separate vial, dissolve Dimethylamine-15N hydrochloride (1.5 equiv) in a minimal volume of DMF. Add DIEA (3.0 equiv).

    • Expert Note: You must add at least 1 equivalent of base to neutralize the HCl salt of the dimethylamine, plus excess to maintain basic pH for the coupling reaction. Failure to add sufficient base is the #1 cause of low yields.

  • Coupling: Add the neutralized amine solution to the activated acid mixture. Allow to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (look for Mass M+1 relative to the unlabeled amide).

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine/DIEA), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Validation: Analyze isotopic purity using High-Resolution Mass Spectrometry (HRMS). Expect >98% enrichment at the M+1 peak.

Protocol B: Derivatization of Acid Chlorides/Sulfonyl Chlorides

Target Application: Derivatizing unstable acid chlorides or sulfonyl chlorides (e.g., Dansyl chloride analogs) to stable sulfonamides for detection.

Step-by-Step Methodology:

  • Preparation: Dissolve the acid chloride analyte in dry Dichloromethane (DCM).

  • Reaction: Add Dimethylamine-15N hydrochloride (2.0 equiv) and Triethylamine (4.0 equiv).

  • Incubation: Vortex vigorously for 30 minutes at room temperature.

  • Quench: Add water to quench the excess acid chloride.

  • Analysis: Inject the organic layer directly into GC-MS or dilute with Methanol for LC-MS.

Application in Nitrosamine Impurity Tracing

With the FDA/EMA focus on mutagenic nitrosamines (like NDMA), Dimethylamine-15N is a vital forensic tool.

Scenario: A drug manufacturer detects NDMA in their product. Is it coming from the solvent (DMF degradation) or a reagent?

Experiment:

  • Perform the drug synthesis at bench scale.

  • Spike the reaction with Dimethylamine-15N hydrochloride .

  • Analyze the final product for NDMA.

    • If

      
      -NDMA (m/z 76)  is detected: The impurity is forming in situ from the dimethylamine source.
      
    • If only unlabeled NDMA (m/z 75) is detected: The contamination is external (e.g., contaminated solvent or water).

Data Presentation & Analysis

When analyzing samples derivatized with Dimethylamine-15N, use the following mass shift parameters for MRM (Multiple Reaction Monitoring) setup:

Table 1: Mass Shift Parameters

MoietyFormula ChangeMass Shift (

)
Example Precursor (

)
15N-Labeled Precursor (

)
Dimethylamine

+27.05 Da200.10201.10
Sulfonamide

+44.08 Da300.05301.05
Calculation of Isotopic Enrichment

To validate your synthesized standard, calculate the Atom Percent Excess (APE):



Where:

  • 
     = Intensity of the 
    
    
    
    labeled peak.
  • 
     = Intensity of the unlabeled (residual) peak.
    

Acceptance Criteria: For quantitative Internal Standards, APE should be


 to prevent "cross-talk" with the analyte channel.

References

  • Sigma-Aldrich. Dimethylamine-15N hydrochloride Product Specification & Properties. Available at:

  • National Institutes of Health (NIH). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes. (Discusses the risks of Deuterium RT shifts). Available at:

  • ResearchGate. Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography. (Context for Nitrosamine/NDMA tracing). Available at:

  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids. (General chemistry grounding). Available at:

Disclaimer: This protocol is intended for research and development purposes only. Handling of stable isotopes and chemical reagents should be performed by qualified personnel in accordance with local safety regulations.

Sources

Advanced Application Note: Kinetic Profiling of DDAH Activity and Methylarginine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Utilization of Dimethylamine-15N Hydrochloride in Functional Proteomics

Abstract

This guide details the application of Dimethylamine-15N hydrochloride (


-DMA·HCl) as a critical internal standard for the precise quantification of Dimethylarginine Dimethylaminohydrolase (DDAH) activity. DDAH is the primary regulator of Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of Nitric Oxide Synthase (NOS).[1] Dysregulation of the DDAH/ADMA axis is a hallmark of cardiovascular disease, renal failure, and metabolic syndrome. This protocol provides a validated, self-correcting LC-MS/MS workflow for screening DDAH modulators and quantifying methylarginine flux in complex biological matrices.
Introduction: The Methylarginine Axis in Drug Development

Post-translational methylation of arginine residues is a key regulatory mechanism in signal transduction. Proteolysis of these methylated proteins releases free Asymmetric Dimethylarginine (ADMA) and Symmetric Dimethylarginine (SDMA) into the cytosol and plasma.

While SDMA is primarily renally excreted, ADMA is actively metabolized by DDAH enzymes (DDAH1/2) into L-Citrulline and Dimethylamine (DMA) . Because ADMA inhibits Nitric Oxide (NO) production, DDAH activity directly influences vascular tone and endothelial health.

Why Dimethylamine-15N Hydrochloride? Quantifying DDAH activity requires measuring the production of Dimethylamine (DMA). However, DMA is a highly volatile, low-molecular-weight amine (


) that is difficult to retain on standard C18 columns and ionizes poorly.
  • The Solution: Chemical derivatization coupled with Stable Isotope Dilution.

  • The Reagent: Dimethylamine-15N hydrochloride serves as the ideal Internal Standard (ISTD). It is chemically identical to the analyte but provides a mass shift (+1 Da) distinguishable by Mass Spectrometry, correcting for derivatization efficiency, matrix effects, and ionization suppression.

Biological Pathway Context

The following diagram illustrates the critical role of DDAH and the specific step where Dimethylamine-15N is applied for quantification.

DDAH_Pathway Protein_Arg Protein-Arginine Methyl_Protein Methylated Protein Protein_Arg->Methyl_Protein Methylation PRMT PRMTs (Methyltransferases) PRMT->Methyl_Protein ADMA ADMA (NOS Inhibitor) Methyl_Protein->ADMA Release Proteolysis Proteolysis Proteolysis->ADMA Citrulline L-Citrulline ADMA->Citrulline Hydrolysis DMA Dimethylamine (Analyte) ADMA->DMA Hydrolysis DDAH DDAH Enzyme (Drug Target) DDAH->DMA Catalysis

Figure 1: The PRMT/DDAH axis. DDAH activity is measured by the stoichiometric release of Dimethylamine (DMA).

Technical Specifications & Reagent Prep
ComponentSpecificationCritical Note
Compound Dimethylamine-15N hydrochlorideHygroscopic salt. Store in desiccator.
Formula

The HCl salt prevents volatility loss.
Isotopic Purity

High purity prevents cross-talk with analyte channel.
MW

(Salt)
Free base MW is

.
Storage Room Temp (Dry)Stable for years if kept dry.

Stock Solution Preparation:

  • Dissolve

    
     Dimethylamine-15N HCl in 
    
    
    
    LC-MS grade water to create a
    
    
    stock.
  • Validation: Verify concentration by comparing against a certified unlabeled DMA standard using a refractive index detector or high-concentration MS scan.

  • Store aliquots at

    
    .
    
Protocol: High-Throughput DDAH Activity Assay

Objective: Quantify DDAH enzymatic activity in tissue lysates or recombinant protein preps by measuring the rate of DMA production.

Phase A: Enzymatic Reaction
  • Lysate Prep: Homogenize tissue (liver/kidney) or cells in cold Phosphate Buffered Saline (PBS), pH 7.4. Centrifuge (

    
    , 
    
    
    
    ) and collect supernatant.
  • Incubation:

    • Mix

      
       Lysate (
      
      
      
      protein).
    • Add

      
       Substrate Solution (
      
      
      
      ADMA in PBS).
    • Incubate at

      
       for 
      
      
      
      .
  • Quenching & Spiking (Critical Step):

    • Stop reaction by adding

      
       ice-cold Methanol containing 
      
      
      
      Dimethylamine-15N HCl (ISTD)
      .
    • Why: Adding the ISTD at the quench corrects for all subsequent losses during centrifugation, derivatization, and injection.

Phase B: Derivatization (Benzenesulfonylation)

Since DMA is too polar for C18 retention, we derivatize it to form a sulfonamide.

  • Basify: Add

    
     Borate Buffer (
    
    
    
    , pH 9.5) to the quenched supernatant.
  • Derivatize: Add

    
    Benzenesulfonyl Chloride (BSC)  solution (
    
    
    
    in Acetonitrile).
  • React: Vortex and incubate at

    
     for 
    
    
    
    .
  • Cleanup: Centrifuge (

    
    , 
    
    
    
    ) to remove precipitated proteins. Transfer supernatant to LC vials.
Phase C: LC-MS/MS Acquisition

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    
     B to 
    
    
    
    B over
    
    
    . The derivatized DMA elutes late (hydrophobic).

MS/MS Transitions (MRM Mode):

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Type
DMA-BSC (Light)


25Quantifier
DMA-BSC (Light)


20Qualifier

-DMA-BSC (Heavy)


25ISTD

Note: The derivatization adds the Benzenesulfonyl group (


). The mass shift of 

comes from the

in the dimethylamine moiety.
Experimental Workflow Diagram

Workflow cluster_0 Phase A: Enzymatic Reaction cluster_1 Phase B: ISTD & Derivatization cluster_2 Phase C: Detection Lysate Tissue Lysate (DDAH Source) Substrate Add ADMA (100 µM) Lysate->Substrate Incubate 37°C, 60 min Substrate->Incubate Quench Quench with MeOH + Dimethylamine-15N (ISTD) Incubate->Quench Deriv Add Benzenesulfonyl Chloride (pH 9.5, 60°C) Quench->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data Calculate Ratio: Area(186) / Area(187) LCMS->Data

Figure 2: Step-by-step workflow for the quantification of DDAH activity using Isotope Dilution MS.

Data Analysis & Interpretation

1. Calculation of Concentration: Use the Area Ratio (


) of the endogenous DMA (Light) to the spiked ISTD (Heavy).


Calculate the concentration of DMA produced (


) using a calibration curve generated with unlabeled DMA standards spiked with the same concentration of ISTD.

2. Calculation of Enzyme Activity:



3. Troubleshooting:

  • Low Signal: Ensure pH is

    
     during derivatization. The reaction requires the unprotonated amine.
    
  • High Background: Check water sources. Dimethylamine is a common environmental contaminant. The

    
     channel should be clean; if you see signal in the 187 channel in a blank, check for 
    
    
    
    crosstalk from high levels of light DMA (though unlikely with only +1 mass shift,
    
    
    natural abundance is
    
    
    ).
Secondary Application: Synthesis of Isobaric Tags

For synthetic chemists in proteomics, Dimethylamine-15N is a precursor for creating custom Isobaric Tags (similar to iTRAQ/TMT) or DiLeu (Dimethyl Leucine) tags.

  • Mechanism: Reductive amination of an amino acid (e.g., Leucine) using Formaldehyde and Dimethylamine-15N (or using Dimethylamine-15N to synthesize the reactive carbamate).

  • Utility: Allows the generation of "reporter ions" with specific masses (e.g., shifting the reporter from mass 114 to 115) to increase multiplexing capacity in quantitative proteomics.

References
  • Teerlink, T., et al. (2002). "Determination of dimethylarginine dimethylaminohydrolase activity in the kidney." Analytical Biochemistry.

    • Establishes the foundational colorimetric methods which necessitated the move to specific MS-based detection.
  • Schwedhelm, E., et al. (2007). "A stable-isotope based technique for the determination of dimethylarginine dimethylaminohydrolase (DDAH) activity in mouse tissue."[2] Journal of Chromatography B.

    • The authoritative protocol for using Stable Isotope Dilution (using deuterated or 15N labeled DMA) for DDAH activity.
  • Pope, A. J., et al. (2009). "Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high-throughput chemical screening." Journal of Biomolecular Screening.

    • Details the drug discovery applic
  • Hickey, J. L., et al. (2012). "Peptide-based derivatization strategy for the high-sensitivity LC-MS/MS detection of dimethylamine." Analytical Chemistry. Discusses derivatization strategies (Dansyl/Benzenesulfonyl) to retain small amines like DMA.

Sources

Precision Tracing and Quantification of Dimethylamine in Environmental Matrices using Dimethylamine-15N HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Dimethylamine-15N hydrochloride in environmental analysis Content Type: Detailed Application Notes and Protocols

Executive Summary

Dimethylamine (DMA) is a ubiquitous secondary amine in environmental systems, acting as a critical precursor to the potent carcinogen N-nitrosodimethylamine (NDMA) and playing a significant role in atmospheric aerosol formation. Accurate quantification and mechanistic tracing of DMA are challenged by its high polarity, volatility, and ubiquity in laboratory reagents.

This guide details the application of Dimethylamine-15N hydrochloride (DMA-


N·HCl) as a high-precision Internal Standard (IS) and mechanistic tracer. Unlike deuterated isotopologues (e.g., DMA-d6), the 

N-labeled variant eliminates chromatographic isotope effects, ensuring perfect co-elution with native analytes for superior matrix effect correction in Isotope Dilution Mass Spectrometry (IDMS).

Part 1: Chemical Profile & Rationale

Compound: Dimethylamine-15N hydrochloride CAS: 75693-94-6 Formula: (CH


)


NH · HCl Mass Shift: +1 Da relative to native DMA.
Why N instead of Deuterium?

While DMA-d6 is common, DMA-


N offers distinct advantages in critical environmental workflows:
  • Absence of Chromatographic Isotope Effect: Deuterated amines often elute slightly earlier than native forms on Reverse Phase (C18) columns. In complex wastewater matrices, this separation can lead to the IS experiencing different ionization suppression than the analyte.

    
    N-labeled compounds co-elute exactly, providing true correction.
    
  • Nitrogen Tracking: In NDMA formation potential (FP) studies,

    
    N allows researchers to track the specific nitrogen atom source, distinguishing between amine-derived nitrogen and nitrite/oxidant-derived nitrogen.
    
  • Stability: The

    
    N label is non-exchangeable under acidic conditions, unlike some deuterium labels on alpha-carbons which can undergo slow exchange in extreme pH environments.
    

Part 2: Application Note – Quantitative Analysis via IDMS

Context

Quantification of DMA in wastewater and drinking water to assess NDMA formation risk. Due to DMA’s high polarity, direct LC-MS retention is difficult. This protocol utilizes Dansyl Chloride (DNS-Cl) derivatization to increase hydrophobicity and ionization efficiency.

Experimental Protocol: Dansyl Chloride Derivatization

Objective: Quantify trace DMA (ng/L to µg/L) in aqueous samples using IDMS.

Reagents
  • Internal Standard Stock: Dissolve Dimethylamine-15N HCl in Methanol (100 mg/L).

  • Derivatizing Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: Sodium Bicarbonate (0.1 M, pH 10).

  • Quenching Agent: Ammonium Hydroxide or Methylamine.

Step-by-Step Workflow
  • Sample Preparation:

    • Filter 10 mL of water sample through a 0.2 µm PTFE filter.

    • Spike IS: Add DMA-

      
      N HCl to achieve a final concentration of 10 µg/L (or expected range).
      
  • Derivatization Reaction:

    • Transfer 1.0 mL of spiked sample to a reaction vial.

    • Add 0.5 mL of Sodium Bicarbonate Buffer (pH 10) . Critical: The HCl salt must be neutralized to release the free amine for reaction.

    • Add 0.5 mL of Dansyl Chloride solution .

    • Vortex and incubate at 60°C for 20 minutes in a heating block.

  • Quenching:

    • Add 50 µL of conc. Ammonium Hydroxide to consume excess Dansyl Chloride. Incubate for 5 mins.

  • Extraction (Optional for clean water, required for wastewater):

    • Perform Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) OR dilute with mobile phase A if sensitivity permits direct injection.

  • LC-MS/MS Analysis:

    • Inject onto a C18 column.[1][2][3]

LC-MS/MS Parameters (MRM Transitions)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
DMA-Dansyl (Native) 279.1171.025Quantifier
279.1156.035Qualifier
DMA-

N-Dansyl (IS)
280.1 171.0 25Internal Standard

Note: The Dansyl moiety dominates the fragmentation (naphthyl sulfonyl cation at m/z 171). The precursor shift of +1 Da (279


 280) identifies the 

N label.
Visualization: Derivatization Workflow

G Sample Aqueous Sample (Filtered) Spike Spike IS: DMA-15N HCl Sample->Spike IDMS Basis Buffer Add Buffer (NaHCO3, pH 10) Spike->Buffer Free Amine Release React Add Dansyl-Cl (60°C, 20 min) Buffer->React Derivatization Quench Quench (NH4OH) React->Quench Stop Reaction Analyze LC-MS/MS (MRM 280.1 -> 171.0) Quench->Analyze Injection

Figure 1: Step-by-step IDMS workflow for Dimethylamine quantification using Dansyl Chloride derivatization.

Part 3: Application Note – Mechanistic Tracing of NDMA Formation

Context

Water treatment facilities using chloramination (Chlorine + Ammonia) risk forming NDMA. A key debate in environmental chemistry is the source of the nitroso-nitrogen. Using DMA-


N allows researchers to determine if NDMA is formed via the Choi-Valentine Mechanism  (where the amine nitrogen is conserved) or via nitrosation by nitrite.
Experimental Logic[5]
  • Control: Wastewater effluent spiked with native DMA.

  • Tracer: Wastewater effluent spiked with DMA-

    
    N.
    
  • Treatment: Add Monochloramine (NH

    
    Cl).
    
  • Detection: Monitor for NDMA-

    
    N (
    
    
    
    76) vs. NDMA-14N (
    
    
    75).

If NDMA-


N is detected, the nitrogen source is the secondary amine (DMA). If only native NDMA is found despite the spike, the formation pathway likely involves background precursors or exchange mechanisms not involving the amine backbone.
Visualization: NDMA Formation Pathway (Tracer Logic)

NDMA_Path cluster_background Background Matrix Interference DMA_15N DMA-15N (Tracer) Inter Intermediate: UDMH-15N DMA_15N->Inter Nucleophilic Subst. NH2Cl Monochloramine NH2Cl->Inter + NH2Cl NDMA_15N NDMA-15N (m/z 76) Inter->NDMA_15N Oxidation NDMA_Native Native NDMA (m/z 75)

Figure 2: Mechanistic pathway showing how 15N-DMA acts as a specific tracer for NDMA formation via the UDMH (unsymmetrical dimethylhydrazine) intermediate.

Part 4: Troubleshooting & Quality Control

To ensure Scientific Integrity , the following self-validating checks must be integrated:

  • IS Recovery Check:

    • Calculate the absolute area of the DMA-

      
      N-Dansyl peak in samples vs. a pure solvent standard.
      
    • Acceptance Criteria: Recovery > 50%.[2] Lower recovery indicates matrix suppression or derivatization failure (e.g., pH < 9).

  • Blank Verification:

    • Run a reagent blank containing only Buffer + Dansyl-Cl + IS.

    • Purpose: Ensure the IS (DMA-

      
      N) does not contain native DMA impurities (which would bias quantification high).
      
  • pH Validation:

    • The HCl salt of the standard is acidic. Ensure the buffer capacity is sufficient to maintain pH > 9.5 during derivatization. If the solution turns yellow (acidic Dansyl hydrolysis), the reaction failed. It should remain slightly basic.

References

  • Mitch, W. A., & Sedlak, D. L. (2002). Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine during Chlorination.[4][5][6] Environmental Science & Technology.

  • Choi, J., & Valentine, R. L. (2002). Formation of N-nitrosodimethylamine (NDMA) from reaction of monochloramine: a new disinfection by-product.[5] Water Research.

  • US EPA. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Chemical Ionization Mass Spectrometry.

  • Gerecke, A. C., & Sedlak, D. L. (2003). Precursors of N-Nitrosodimethylamine in Wastewater Effluents.[4] Environmental Science & Technology.

  • Ngim, K. K., et al. (2000). Optimized Dansyl Chloride Derivatization for the Analysis of Biogenic Amines. Journal of Chromatography A.

Sources

Dimethylamine-15N hydrochloride for tracing metabolic pathways

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tracing Nitrogen Flux in Metabolic & Toxicological Pathways using Dimethylamine-15N HCl


N, 98%+)
CAS:  75693-94-6[1]

Abstract

This technical guide outlines the application of Dimethylamine-15N hydrochloride (DMA-15N) as a stable isotope tracer for elucidating nitrogen metabolism in the gut-liver axis and mechanistic toxicology in pharmaceutical development. Unlike carbon-labeled tracers,


N-labeling specifically tracks the amine moiety, allowing researchers to distinguish between endogenous generation (via ADMA hydrolysis) and exogenous dietary intake, as well as providing definitive proof of precursor identity in carcinogenic N-nitrosodimethylamine (NDMA) formation.

Introduction: The Strategic Value of N Tracing

Dimethylamine (DMA) is a ubiquitous secondary amine found in human biofluids. Its origin is dual: exogenous (dietary intake of seafood) and endogenous (enzymatic hydrolysis of methylated arginines). In metabolic disorders and cardiovascular disease, distinguishing these sources is critical.

Using DMA-15N HCl provides two distinct advantages over non-labeled or


C-labeled counterparts:
  • Background Subtraction: It eliminates false positives from background DMA contamination in solvents or plasticware, a common challenge in trace amine analysis.

  • Mechanistic Specificity: In nitrosamine impurity investigations (e.g., sartans/metformin), DMA-15N definitively proves whether the amine source is the drug substance itself or an external contaminant.

Application I: The ADMA/DDAH Metabolic Pathway

Context: Elevated levels of Asymmetric Dimethylarginine (ADMA) are a risk factor for endothelial dysfunction. ADMA inhibits Nitric Oxide Synthase (NOS).[2][3][4] The enzyme Dimethylarginine Dimethylaminohydrolase (DDAH) hydrolyzes ADMA into L-Citrulline and DMA.[2][3][5] Experimental Goal: Measure DDAH activity in vivo or in cell culture by quantifying the flux of


N from labeled ADMA precursors or by reverse-tracing DMA metabolism.
Pathway Visualization

The following diagram illustrates the endogenous production of DMA via the DDAH pathway and its relationship to Nitric Oxide (NO) regulation.[2][3][5]

DDAH_Pathway ADMA ADMA (Asymmetric Dimethylarginine) DDAH Enzyme: DDAH (Hydrolysis) ADMA->DDAH Substrate NOS Enzyme: NOS (Inhibited by ADMA) ADMA->NOS Inhibits DMA Dimethylamine (DMA) DDAH->DMA Product 1 Citrulline L-Citrulline DDAH->Citrulline Product 2 NO Nitric Oxide (NO) NOS->NO Product Arginine L-Arginine Arginine->NOS Substrate

Figure 1: The DDAH enzymatic pathway hydrolyzing ADMA into DMA and Citrulline.[2][3][4][5] ADMA accumulation inhibits NOS, reducing NO bioavailability.

Application II: Pharmaceutical Toxicology (NDMA Formation)

Context: The formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, occurs when DMA reacts with nitrosating agents (nitrites) under acidic conditions. This is a critical quality control parameter in drug development. Protocol Utility: By spiking a drug formulation with DMA-15N during stress testing, researchers can determine if the drug substance degrades to release DMA (which then forms


N-NDMA) or if the NDMA arises from impurities in excipients (forming 

N-NDMA).

NDMA_Mechanism DMA_15N Dimethylamine-15N (Tracer) Reaction N-Nitrosation DMA_15N->Reaction Nitrite Nitrite (NO2-) (Acidic Conditions) Intermediate Nitrosonium Cation (NO+) Nitrite->Intermediate H+ Intermediate->Reaction NDMA_15N NDMA-15N (M+1 Isotope) Reaction->NDMA_15N Confirmed Source NDMA_14N NDMA-14N (Background) Reaction->NDMA_14N Unlabeled Exogenous_DMA Exogenous DMA (Impurity) Exogenous_DMA->Reaction

Figure 2: Mechanistic tracing of NDMA formation. Use of DMA-15N distinguishes formulation-derived nitrosamines from background impurities.

Experimental Protocols

Protocol A: LC-MS/MS Quantitation with Benzoyl Chloride Derivatization

Small aliphatic amines like DMA retain poorly on reverse-phase columns. Derivatization with Benzoyl Chloride (BzCl) is recommended to increase hydrophobicity and ionization efficiency.

Reagents:

  • Dimethylamine-15N HCl (Internal Standard/Tracer).

  • Benzoyl Chloride (5% v/v in acetonitrile).

  • Sodium Carbonate (100 mM).

Workflow:

  • Sample Prep: Mix 50 µL of plasma/urine with 25 µL of 100 mM Sodium Carbonate.

  • Spike: Add 10 µL of DMA-15N HCl working solution (10 µM).

  • Derivatization: Add 25 µL of 5% Benzoyl Chloride. Vortex for 30 seconds.

  • Quench: Add 10 µL of 20% Glycine solution (stops reaction).

  • Extraction: Centrifuge at 15,000 x g for 10 min. Inject supernatant.

LC-MS/MS Parameters:

  • Column: C18 Rapid Resolution (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Benzoyl Derivatives):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMA-14N (Endogenous) 150.1105.125
DMA-15N (Tracer) 151.1 105.1 25
NDMA-15N (Toxicology) 76.144.115

Note: The benzoyl derivative adds a mass of 104 Da. DMA (45) + Bz (104) + H+ = 150. DMA-15N shifts this to 151.

Protocol B: N-NMR Flux Analysis

For high-concentration samples (urine or reaction mixtures),


N-NMR provides structural certainty without derivatization.

Parameters:

  • Solvent: 90% H2O / 10% D2O (or DMSO-d6 for organic synthesis monitoring).

  • Reference: Liquid Ammonia (0 ppm) or Nitromethane (380.2 ppm shift relative to NH3).[6][7]

  • Chemical Shift (DMA-HCl): ~30–40 ppm (relative to NH3).

  • Coupling: Observe

    
     coupling (~73 Hz) to confirm protonation state.
    

Data Interpretation: Calculate the Mole Percent Excess (MPE) to determine metabolic flux:



References

  • Teerlink, T. (2005). ADMA metabolism and clearance. Vascular Medicine. Link

  • Wong, J., et al. (2016). Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[8][9] Journal of Chromatography A. Link

  • U.S. FDA. (2019). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Marek, R., et al. (2007). 15N NMR spectroscopy in structural analysis. Current Organic Chemistry. Link

Sources

Experimental workflow for stable isotope dilution assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Stable Isotope Dilution Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of analytical chemistry, the quest for precise and accurate quantification of molecules in complex biological matrices is paramount. Stable Isotope Dilution (SID) assays, particularly when coupled with mass spectrometry (MS), have emerged as the gold standard for achieving the highest levels of accuracy and precision.[1] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques that underpin this powerful methodology, with a focus on its applications in research and drug development. We will explore the causality behind critical experimental choices, provide detailed step-by-step protocols, and offer insights into method validation and troubleshooting to ensure the generation of reliable and defensible data.

Part 1: The Cornerstone of Quantitative Accuracy: Core Principles of SID

The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS) is elegantly simple yet powerful. It involves the addition of a known quantity of an isotopically labeled version of the analyte of interest—the Stable Isotope-Labeled Internal Standard (SIL-IS)—to a sample at the earliest possible stage of analysis.[2][3] This SIL-IS is chemically identical to the endogenous, or native, analyte but possesses a different mass due to the incorporation of heavy stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][5]

The power of this technique lies in the fact that the SIL-IS behaves virtually identically to the native analyte throughout the entire experimental workflow, including extraction, purification, derivatization, and ionization in the mass spectrometer.[5][6] Consequently, any loss of the native analyte during sample processing is mirrored by a proportional loss of the SIL-IS.[1] The mass spectrometer, which separates molecules based on their mass-to-charge ratio (m/z), can distinguish between the light (native) and heavy (labeled) forms of the analyte.[4] By measuring the ratio of the signal from the native analyte to that of the SIL-IS, one can calculate the exact concentration of the analyte in the original sample, a process that inherently corrects for two major sources of analytical error: analyte recovery and matrix effects.

Mitigation of Matrix Effects:

Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures containing numerous endogenous and exogenous compounds. These components, collectively known as the "matrix," can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon called the matrix effect.[7][8] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which introduce significant inaccuracies in quantification if not properly addressed.[9][10][11] Since the SIL-IS co-elutes with the native analyte from the liquid chromatography (LC) system and experiences the same matrix effects, the ratio of their signals remains constant, thereby negating the impact of these interferences on quantitative accuracy.[1][12]

Part 2: Designing a Robust SID Assay

The success of a SID assay is critically dependent on careful planning and design, particularly in the selection of the internal standard and the establishment of a sound calibration strategy.

Selection and Characterization of the SIL-Internal Standard

The SIL-IS is the heart of the assay, and its proper selection is non-negotiable. An ideal SIL-IS should be a chemical and physical mimic of the analyte.[13] Key criteria for selection are summarized below.

Parameter Recommendation & Rationale Reference
Mass Difference A mass difference of at least 3 or 4 Da is recommended. This minimizes potential signal overlap (crosstalk) between the isotopic clusters of the native analyte and the SIL-IS, ensuring independent and accurate measurement of each.[13][14]
Isotopic Purity The SIL-IS should have high isotopic enrichment (typically >98%) and be chemically pure. The presence of unlabeled analyte in the SIL-IS material can lead to an overestimation of the analyte concentration and must be accounted for.[15]
Label Position & Stability The stable isotopes should be incorporated in a part of the molecule that is chemically stable and does not undergo back-exchange with the solvent or matrix. For example, deuterium on heteroatoms (like -OH, -NH, -SH) can be labile. Placing labels on the carbon skeleton is preferred. The label must also not be on a part of the molecule that is cleaved during mass spectrometric fragmentation if that fragment is used for quantification.[14][16]
Co-elution The SIL-IS should co-elute chromatographically with the native analyte. A significant shift in retention time, sometimes observed with extensive deuterium labeling, can lead to differential matrix effects and compromise accuracy.[14]

The synthesis of a suitable SIL-IS can be achieved through chemical synthesis with isotope-containing building blocks or, for some biomolecules, through enzymatic synthesis or metabolic labeling in cell culture.[16][17][18]

Establishing the Calibration Strategy

Quantification is achieved by comparing the response ratio of the unknown sample to a calibration curve. This curve is generated by analyzing a series of calibration standards prepared in a representative blank matrix.

  • Calibration Standards: A set of standards (typically 6-8 non-zero points) is prepared by spiking known concentrations of the native analyte into a blank matrix (e.g., analyte-free plasma).

  • Internal Standard Concentration: A fixed, known concentration of the SIL-IS is added to every calibration standard, quality control (QC) sample, and unknown study sample.

  • The Calibration Curve: The standards are analyzed, and a calibration curve is constructed by plotting the peak area ratio (Native Analyte / SIL-IS) versus the concentration of the native analyte. A linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is typically applied to the data. The concentration of the analyte in unknown samples is then determined by interpolating their measured peak area ratios from this curve.[19]

Part 3: Experimental Workflow & Protocols

A meticulously executed experimental workflow is essential for generating high-quality data. The following diagram and protocols outline the key steps.

SID_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (e.g., Plasma, Urine) Spike 2. Add SIL-IS (Known, Fixed Amount) Sample->Spike Equilibrate 3. Vortex & Equilibrate Spike->Equilibrate Process 4. Process Sample (e.g., Protein Precipitation, LLE, SPE) Equilibrate->Process Evaporate 5. Evaporate & Reconstitute Process->Evaporate Inject 6. Inject onto LC-MS/MS Evaporate->Inject Separate 7. Chromatographic Separation Inject->Separate Ionize 8. Ionization (e.g., ESI) Separate->Ionize Detect 9. MS/MS Detection (MRM Mode) Ionize->Detect Integrate 10. Peak Integration (Analyte & SIL-IS) Detect->Integrate Ratio 11. Calculate Area Ratio (Analyte / SIL-IS) Integrate->Ratio Calibrate 12. Plot Calibration Curve Ratio->Calibrate Quantify 13. Interpolate & Calculate Unknown Concentration Calibrate->Quantify

Caption: High-level experimental workflow for a Stable Isotope Dilution assay.

Protocol 1: General Sample Preparation (Using Protein Precipitation)

This protocol is a general example for biofluids like plasma or serum and should be optimized for the specific analyte and matrix.

  • Aliquot Samples: In a clean microcentrifuge tube, aliquot 100 µL of your sample (calibrator, QC, or unknown).

  • Spike with SIL-IS: Add a small volume (e.g., 10 µL) of the SIL-IS working solution at a known, fixed concentration to every tube.

    • Causality: Adding the IS at the very beginning ensures that it experiences the exact same processing conditions and potential for loss as the native analyte.[3][14]

  • Equilibrate: Vortex the tubes for 30 seconds to ensure thorough mixing and equilibration of the IS with the sample matrix. Allow to sit for 5-10 minutes.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to each tube to precipitate proteins.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Isolate Supernatant: Carefully transfer the supernatant to a new, clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the LC mobile phase starting condition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge one last time (e.g., 5 minutes at >3,000 x g) to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the final reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumentation and Analysis

This protocol assumes the use of a triple quadrupole (TQ) mass spectrometer, which is ideal for quantitative applications.[20]

  • Chromatography:

    • Column: Select a suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient that provides good separation of the analyte from potentially interfering matrix components. (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode depending on the analyte's properties.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition.[20]

    • MRM Transitions: Optimize at least two transitions for both the native analyte and the SIL-IS. One is used for quantification (quantifier) and the second for confirmation (qualifier).

      • Native Analyte: e.g., Precursor m/z 300 -> Product m/z 150 (Quantifier)

      • SIL-IS: e.g., Precursor m/z 304 -> Product m/z 154 (Quantifier)

    • Instrument Parameters: Optimize source parameters (e.g., gas temperatures, gas flows, capillary voltage) and collision energy for each MRM transition to maximize signal intensity.

Part 4: Data Analysis and Quantification

The process of converting raw instrument data into a final concentration value follows a systematic path.

Data_Analysis_Flow cluster_cal Calibration RawData Raw Chromatograms (Analyte & SIL-IS MRMs) Integration Peak Integration (Area Under Curve) RawData->Integration RatioCalc Calculate Peak Area Ratio (Analyte Area / SIL-IS Area) Integration->RatioCalc CalPoints Area Ratios from Calibration Standards RatioCalc->CalPoints UnknownRatio Area Ratio from Unknown Sample RatioCalc->UnknownRatio Plotting Plot: Ratio vs. Concentration CalPoints->Plotting Regression Perform Linear Regression (y = mx + c) Plotting->Regression Interpolation Interpolate Unknown Ratio on Calibration Curve (x = (y - c) / m) Regression->Interpolation UnknownRatio->Interpolation FinalConc Final Concentration Interpolation->FinalConc

Caption: Workflow for data analysis and quantification in a SID assay.

  • Peak Integration: Using the instrument software, integrate the chromatographic peaks for the quantifier MRM transition for both the native analyte and the SIL-IS in all standards, QCs, and unknown samples.

  • Calculate Ratios: For each injection, calculate the peak area ratio of the native analyte to the SIL-IS.

  • Generate Calibration Curve: For the calibration standards, plot the calculated peak area ratios (y-axis) against the known concentrations of the analyte (x-axis).

  • Perform Regression: Apply a weighted (e.g., 1/x²) linear regression to the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should ideally be >0.99.

  • Calculate Unknown Concentrations: For each unknown sample, use its measured peak area ratio (y) and the regression equation from the calibration curve to calculate the concentration (x).

Part 5: Method Validation and Quality Control

For use in regulated environments, such as drug development, bioanalytical methods must be validated to demonstrate they are fit for purpose.[21] The FDA provides clear guidance on the necessary validation parameters.[22]

Validation Parameter Description Typical Acceptance Criteria Reference
Accuracy Closeness of the mean test results to the true concentration.Mean value should be within ±15% of the nominal value (±20% at LLOQ).[22]
Precision Closeness of agreement among a series of measurements (repeatability and intermediate precision).Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[22]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.Response of interferences should be <20% of the analyte response at the LLOQ and <5% of the IS response.[22]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV.[22]
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.The IS-normalized matrix factor should have a CV ≤15%.[22]
Stability Stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentrations of stability samples should be within ±15% of nominal concentration.[22]

Quality Control (QC): During routine analysis, QC samples (typically at low, medium, and high concentrations) should be included in each analytical run to monitor the performance of the assay and ensure the validity of the results for the unknown samples.

Part 6: Troubleshooting

Even well-designed assays can encounter issues. A systematic approach, often starting with an evaluation of the internal standard's performance, is key to resolving problems.[23]

Problem Potential Cause(s) Recommended Action(s)
High Variability in Results (>15% CV) - Inconsistent sample preparation (pipetting errors).- Poor peak integration.- Instability of analyte or IS.- Review pipetting technique and instrument calibration.- Manually review and optimize peak integration parameters.- Re-evaluate analyte/IS stability under run conditions.
No Signal for IS or Analyte - Reagent failure (e.g., expired master mix).- LC-MS/MS instrument failure (e.g., no spray).- Incorrect MRM transitions programmed.- Prepare fresh reagents and re-run.- Check instrument status, clean ion source.- Verify method parameters.
IS Signal is Low or Drifting - Instrument losing sensitivity over the run.- Inconsistent IS spiking.- Significant, non-specific binding of IS during sample prep.- Since the analyte/IS ratio corrects for drift, results may still be valid if QCs pass.[24] If not, investigate instrument performance.- Verify automated liquid handler or manual pipetting accuracy.
Poor Chromatography (Peak Tailing, Splitting) - Column degradation or contamination.- Incompatible reconstitution solvent.- Matrix components interfering with chromatography.[7]- Replace the guard column or main column.- Ensure reconstitution solvent is weaker than the initial mobile phase.- Improve sample cleanup (e.g., switch from PP to SPE).

Conclusion

Stable Isotope Dilution analysis coupled with mass spectrometry represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability.[19] By leveraging the unique properties of stable isotope-labeled internal standards, SID effectively mitigates the most significant challenges in bioanalysis, namely variable analyte recovery and unpredictable matrix effects. While requiring a rigorous approach to method development, validation, and execution, the high-quality, defensible data generated by SID assays make it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Zhang, Y., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 903, 131-139. Available at: [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]

  • Hossain, M. M., & Wickramasuriya, A. (2020). Matrix Effects and Application of Matrix Effect Factor. Journal of Liquid Chromatography & Related Technologies, 43(9-10), 299-309. Available at: [Link]

  • Patel, K., et al. (2016). Matrix effect in a view of LC-MS/MS: An overview. Journal of Pharmaceutical and Biomedical Analysis, 130, 353-364. Available at: [Link]

  • van den Broek, I., et al. (2008). Internal Standards for Protein Quantification by LC–MS/MS. Analytical Chemistry, 80(19), 7484-7491. Available at: [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • Metabolomics Workbench. (2025). What are internal standards, and why do they matter in LC/MS? Substack. Available at: [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6340-6347. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]

  • Arrivault, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. PubMed. Available at: [Link]

  • International Atomic Energy Agency. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). Available at: [Link]

  • Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Available at: [Link]

  • Ilg, A., & Thiele, F. (2013). The Power of Stable Isotope Dilution Assays in Brewing. Journal of the Institute of Brewing, 119(4), 221-228. Available at: [Link]

  • Fay, L.B., et al. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Available at: [Link]

  • Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(8), 1417-1432. Available at: [Link]

  • Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 28. Available at: [Link]

  • Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS). (n.d.). Stable Isotope Dilution Assay. Available at: [Link]

  • Fay, L.B., et al. (1997). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. Developments in Food Science, 39, 759-765. Available at: [Link]

  • Agilent Technologies. (2011). On-line isotope dilution analysis with the 7700 Series ICP-MS. Available at: [Link]

  • Peterman, S. M., & Ducruet, A. P. (2010). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. Journal of Bioanalysis & Biomedicine, 2(4), 093-095. Available at: [Link]

  • Harvey, D. (2023). Isotope Dilution Methods. Chemistry LibreTexts. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Molecular Biology Explained. (n.d.). Assay Troubleshooting. Available at: [Link]

  • Eurofins. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of Dimethylamine-15N Hydrochloride in Modern Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, precision and accuracy in analytical quantification are not merely goals but regulatory necessities. Stable isotope labeling has emerged as a cornerstone technology, with Dimethylamine-15N hydrochloride representing a versatile and critical tool in this domain. This guide provides an in-depth exploration of its application, moving beyond mere procedural lists to explain the fundamental causality behind its use. We will detail its paramount role as an internal standard in mass spectrometry for pharmacokinetic and impurity analysis, and as a metabolic tracer for elucidating biotransformation pathways. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols and foundational knowledge to leverage Dimethylamine-15N hydrochloride for robust and reliable pharmaceutical analysis.

Introduction: The Imperative for Isotopic Labeling in Pharmaceutical Science

Dimethylamine is a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its presence, either as a residual starting material or as a structural motif within a drug candidate, necessitates precise analytical monitoring. Dimethylamine-15N hydrochloride ((CH₃)₂¹⁵NH·HCl) is the stable, non-radioactive isotopologue of dimethylamine hydrochloride, where the common nitrogen-14 (¹⁴N) atom is replaced by the heavier nitrogen-15 (¹⁵N) isotope.[4]

This single mass unit difference (M+1) is the key to its analytical power.[4] While chemically identical to its unlabeled counterpart—exhibiting the same solubility, reactivity, and chromatographic behavior—it is readily distinguishable by a mass spectrometer.[5] This unique property makes it an ideal tool for two primary applications in pharmaceutical analysis:

  • Quantitative Bioanalysis: Serving as a "gold standard" internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

  • Metabolic Research: Acting as a tracer to investigate the metabolic fate of drug candidates containing a dimethylamino moiety.[6][7]

This guide will elucidate the principles and provide detailed protocols for these critical applications.

Table 1: Physicochemical Properties of Dimethylamine-¹⁵N Hydrochloride
PropertyValueReference
CAS Number 75693-94-6[4]
Molecular Formula (CH₃)₂¹⁵NH·HCl[4]
Molecular Weight 82.54 g/mol [4]
Isotopic Purity Typically ≥98 atom % ¹⁵N[4]
Mass Shift M+1[4]
Appearance White to off-white solid[4]
Melting Point 170-173 °C[4]

Application I: The Gold Standard Internal Standard for Quantitative Mass Spectrometry

The fundamental challenge in quantitative analysis, particularly in complex biological matrices like plasma or urine, is variability. Analyte loss during sample preparation, fluctuations in instrument response, and matrix-induced ion suppression or enhancement can all introduce significant error.[8] The use of a stable isotope-labeled (SIL) internal standard is the most effective strategy to counteract these variables.[5][8]

Causality of Excellence: A SIL-IS, such as Dimethylamine-15N hydrochloride, is added to a sample at a known concentration at the very beginning of the analytical workflow. Because it is chemically identical to the analyte, it experiences the exact same extraction inefficiencies, ionization effects, and instrument variability as the unlabeled analyte of interest.[5][9] The mass spectrometer, however, detects the analyte and the SIL-IS as two distinct entities. By calculating the ratio of the analyte's response to the IS's response, all sources of variability are effectively normalized, leading to highly accurate and precise quantification.[10] This approach is strongly recommended by regulatory bodies for bioanalytical method validation.[9]

Workflow for Quantitative Analysis using a SIL Internal Standard

The following diagram illustrates the logical flow of a typical quantitative bioanalytical assay employing a SIL-IS.

G Figure 1: Quantitative Analysis Workflow with SIL-IS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Biological Sample (e.g., Plasma, Urine) B Spike with Known Amount of Dimethylamine-15N IS A->B C Sample Cleanup (e.g., Protein Precipitation, Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Separate Detection of: - Analyte (Unlabeled) - Internal Standard (15N-labeled) D->E F Calculate Response Ratio (Analyte Area / IS Area) E->F G Plot Ratio vs. Concentration (Calibration Curve) F->G H Determine Unknown Concentration G->H

Caption: Workflow for SIL-IS based quantitative analysis.

Protocol: Quantification of Dimethylamine as a Process Impurity in an API

This protocol describes the use of Dimethylamine-15N hydrochloride as an internal standard to quantify residual, unlabeled dimethylamine in a drug substance using LC-MS/MS. This is critical for quality control, as dimethylamine can be a precursor to carcinogenic nitrosamine impurities.[11]

2.2.1 Materials and Reagents

  • Dimethylamine hydrochloride (Analyte)

  • Dimethylamine-15N hydrochloride (Internal Standard, IS)[4]

  • Active Pharmaceutical Ingredient (API) batch to be tested

  • Methanol (LC-MS Grade)

  • Water with 0.1% Formic Acid (LC-MS Grade)

  • Acetonitrile with 0.1% Formic Acid (LC-MS Grade)

  • Class A volumetric flasks and pipettes

2.2.2 Preparation of Stock and Working Solutions

  • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of dimethylamine hydrochloride and dissolve in 10 mL of methanol.

  • IS Stock (1 mg/mL): Accurately weigh 10 mg of Dimethylamine-15N hydrochloride and dissolve in 10 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute 100 µL of the IS Stock solution to 10 mL with 50:50 Methanol:Water. This solution will be used to spike all samples and standards.

2.2.3 Preparation of Calibration Standards

  • Prepare a series of dilutions from the Analyte Stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • For each calibration standard, mix 50 µL of the standard dilution with 50 µL of the IS Working Solution (1 µg/mL).

  • Add 900 µL of the API solution (dissolved in 50:50 Methanol:Water at a fixed concentration, e.g., 1 mg/mL) to mimic the sample matrix.

2.2.4 Preparation of QC and Test Samples

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, 800 ng/mL) in the same manner as calibration standards.

  • Test Sample: Accurately weigh 10 mg of the API, dissolve in 10 mL of 50:50 Methanol:Water.

  • Take 950 µL of this solution and spike with 50 µL of the IS Working Solution.

2.2.5 LC-MS/MS Instrumental Conditions

  • LC Column: HILIC Column (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm) - suitable for retaining very polar amines.[11][12]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode.

Table 2: Example MRM Transitions for Dimethylamine Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dimethylamine (Analyte)46.128.115
Dimethylamine-¹⁵N (IS)47.129.115

2.2.6 System Validation and Data Analysis

  • Self-Validation: The analytical run must be validated by ensuring the calibration curve has a correlation coefficient (r²) > 0.99. The calculated concentrations of the QC samples must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Quantification: Calculate the peak area ratio of the analyte to the IS for all standards and samples. Construct the calibration curve by plotting the peak area ratio against the analyte concentration. Determine the concentration of dimethylamine in the test sample using the regression equation from the calibration curve.

Application II: A Tracer for Metabolic Pathway Elucidation

Understanding how a drug is metabolized (Absorption, Distribution, Metabolism, and Excretion - ADME) is fundamental to drug development.[6] Dimethylamine-15N hydrochloride can be used to synthesize a ¹⁵N-labeled version of a drug candidate that contains a dimethylamino group. This labeled drug can then be used in metabolic studies to trace the fate of the molecule.[7][13]

Mechanistic Insight: When an organism or in-vitro system (like human liver microsomes) is exposed to the ¹⁵N-labeled drug, any metabolites formed that retain the nitrogen atom will have a mass one unit higher than if they were formed from the unlabeled drug.[14] By comparing the mass spectra of samples incubated with labeled and unlabeled drug, metabolites can be confidently identified. This method is unambiguous and powerful for:

  • Confirming the structure of predicted metabolites.

  • Discovering novel or unexpected metabolic pathways.[13]

  • Distinguishing drug metabolites from endogenous matrix components.

Diagram of Metabolic Tracing

This diagram illustrates how ¹⁵N-labeling helps identify a demethylation metabolite.

G Figure 2: Metabolite Identification using 15N-Labeling cluster_unlabeled Unlabeled Compound cluster_labeled 15N-Labeled Compound cluster_ms A Parent Drug R-N(CH3)2 Mass = M B Metabolite R-NH(CH3) Mass = M - 14 A->B N-Demethylation MS1 MS Scan of Unlabeled Sample shows peaks at M and M-14 B->MS1 C Parent Drug R-15N(CH3)2 Mass = M+1 D Metabolite R-15NH(CH3) Mass = (M - 14) + 1 C->D N-Demethylation MS2 MS Scan of Labeled Sample shows peaks at M+1 and (M-14)+1 D->MS2 Conclusion Conclusion: The consistent mass shift of +1 Da confirms the identity of the N-demethylated metabolite. MS2->Conclusion

Caption: Using ¹⁵N labeling to confirm metabolite structure.

Protocol: In-Vitro Metabolite Identification with Human Liver Microsomes (HLMs)

This protocol outlines a discovery-phase experiment to identify metabolites of a hypothetical ¹⁵N-labeled drug, "Drug-X-¹⁵N".

3.2.1 Materials and Reagents

  • Drug-X (unlabeled)

  • Drug-X-¹⁵N (synthesized using Dimethylamine-15N hydrochloride)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold, for quenching)

3.2.2 Incubation Procedure

  • Master Mix: Prepare a master mix containing phosphate buffer and the NADPH regenerating system. Pre-warm to 37°C.

  • Incubations: Set up three sets of test tubes:

    • Set A (Unlabeled): HLM solution + Drug-X (final concentration, e.g., 1 µM).

    • Set B (Labeled): HLM solution + Drug-X-¹⁵N (final concentration, 1 µM).

    • Set C (Negative Control): HLM solution + Drug-X (unlabeled) but with no NADPH system (to check for non-enzymatic degradation).

  • Initiate Reaction: Add the pre-warmed master mix to all tubes to start the metabolic reaction.

  • Time Points: Incubate at 37°C. At specific time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each tube.

  • Quench Reaction: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile to stop the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS analysis.

3.2.3 LC-MS Analysis for Metabolite Identification

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap for accurate mass measurements.

  • Analysis: Analyze the samples from Set A, B, and C.

  • Data Mining:

    • Compare the chromatograms of Set A (unlabeled) and Set C (control) to find peaks present only when NADPH is active – these are potential metabolites.

    • For each potential metabolite peak found in Set A, look for a corresponding peak in the chromatogram of Set B (labeled) that has a mass exactly 1.0034 Da higher (the mass difference between ¹⁵N and ¹⁴N).

    • The presence of these "doublet" peaks across the two samples provides very strong evidence for the identity of a nitrogen-containing metabolite.

Conclusion and Future Perspectives

Dimethylamine-15N hydrochloride is an indispensable tool in the pharmaceutical analyst's arsenal. Its application as a stable isotope-labeled internal standard provides the foundation for robust, accurate, and regulatory-compliant quantitative methods, essential for ensuring drug safety and efficacy. Furthermore, its role in the synthesis of labeled drug candidates enables precise and unambiguous elucidation of metabolic pathways, accelerating drug discovery and development. As analytical instrumentation continues to advance in sensitivity, the demand for high-purity, reliable stable isotope standards like Dimethylamine-15N hydrochloride will only intensify, solidifying its strategic importance in the future of pharmaceutical science.

References

  • Omer, A. M., Tamer, T. M., Khalifa, R. E., et al. (2021). Formulation and Antibacterial Activity Evaluation of Quaternized Aminochitosan Membrane for Wound Dressing Applications. Polymers (Basel), 13(15):2428. Available from: [Link]

  • Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. Integrated Proteomics Applications. Available from: [Link]

  • Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. Available from: [Link]

  • Google Patents. (2014). CN103553927A - Preparation method of dimethylamine hydrochloride.
  • bioRxiv. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Available from: [Link]

  • Frontiers. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Available from: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]

  • MDPI. (n.d.). Coordinated Water–Nitrogen Management for Sustainable Fragrant Pear Production in Arid Regions: Organ Nutrition Regulation and 15N Utilization Optimization. Horticulturae. Available from: [Link]

  • PubMed Central (PMC). (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. National Center for Biotechnology Information. Available from: [Link]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Available from: [Link]

  • PubMed Central (PMC). (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. National Center for Biotechnology Information. Available from: [Link]

  • bioRxiv. (n.d.). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Available from: [Link]

  • PubMed. (2022). Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma. National Center for Biotechnology Information. Available from: [Link]

  • N-Nitrosamine Impurity Forum. (2025). Nitrosamine internal standards - what should be taken into consideration?. Available from: [Link]

  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). CDER Nitrosamine Impurity Acceptable Intake Limits. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Available from: [Link]

  • ResearchGate. (2025). A new selective method for dimethylamine in water analysis by liquid chromatography using solid-phase microextraction and two-stage derivatization with -phthalaldialdehyde and 9-fluorenylmethyl chloroformate. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Available from: [Link]

  • ResearchGate. (2025). HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin. Available from: [Link]

  • PubChem. (n.d.). Dimethylamine. National Center for Biotechnology Information. Available from: [Link]

  • European Medicines Agency. (n.d.). Nitrosamine impurities: guidance for marketing authorisation holders. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 15N Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your quantitative mass spectrometry assays. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter when using 15N stable isotope-labeled internal standards (SIL-IS) to combat matrix effects.

Section 1: Fundamentals of Matrix Effects and 15N Internal Standards

Q1: What are matrix effects and why are they a problem in LC-MS/MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] This can include salts, lipids, proteins, and other endogenous compounds from biological samples like plasma or urine.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5] This phenomenon can severely impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4] Essentially, the matrix can cause the instrument to "see" more or less of your analyte than is actually there, leading to unreliable data.[6]

The primary mechanisms behind matrix effects, particularly in electrospray ionization (ESI), include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the limited charge available on the ESI droplet surface, reducing the analyte's ionization efficiency.[1][7]

  • Changes in Droplet Properties: Interfering compounds can alter the viscosity and surface tension of the ESI droplets, which affects the solvent evaporation rate and the release of gas-phase ions.[7]

  • Ion Pairing: Matrix components can form adducts with the analyte, changing its ionization properties.[1]

Q2: How do 15N-labeled internal standards help overcome matrix effects?

A2: A 15N-labeled internal standard is a version of the analyte where one or more 14N atoms have been replaced with the heavier 15N isotope. The key principle is that an ideal stable isotope-labeled internal standard is chemically and physically identical to the analyte.[8] Therefore, it will behave in nearly the same way during sample preparation, chromatography, and ionization.[9]

Because the 15N-IS co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement.[2][10] By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by matrix effects is normalized.[2] If the matrix suppresses the signal, both the analyte and the 15N-IS signals will decrease proportionally, keeping their ratio constant.[2] This allows for accurate quantification even in the presence of significant matrix effects.[11]

Q3: Why is 15N a good choice for an isotopic label compared to deuterium (2H)?

A3: While deuterium (2H) is a common and cost-effective choice for isotopic labeling, 15N (and 13C) offers several advantages:

  • Greater Chemical Stability: 15N labels are incorporated into the molecular backbone and are not susceptible to the back-exchange with protons from the solvent or matrix that can sometimes occur with deuterium labels, especially those on heteroatoms.[12][13]

  • Reduced Isotope Effect: Deuterium labeling can sometimes lead to a slight change in the physicochemical properties of the molecule, resulting in chromatographic separation of the labeled and unlabeled compounds.[9][14] This "isotope effect" can compromise the ability of the internal standard to co-elute perfectly and compensate for matrix effects.[9] 15N labeling has a much smaller isotope effect, ensuring better co-elution.[13][14]

Below is a diagram illustrating how a 15N internal standard compensates for matrix effects.

Mechanism of Matrix Effect Compensation with 15N-IS cluster_0 Without Internal Standard cluster_1 With 15N Internal Standard A Analyte in Clean Solution C MS Signal (Clean) A->C Ionization B Analyte in Matrix D MS Signal (Matrix) B->D Ion Suppression E Analyte + 15N-IS in Matrix F Suppressed Analyte Signal E->F Ion Suppression G Suppressed 15N-IS Signal E->G Ion Suppression H Constant Analyte/15N-IS Ratio F->H G->H Troubleshooting 15N-IS Response Variability A High IS Variability Observed B Analyze IS Response Pattern A->B C Sporadic Flyers (Individual Irregularities) B->C Pattern D Systematic Variability (Groups of Samples Differ) B->D Pattern E Investigate One-Off Errors: - IS Spiking Error (None/Double) - Injection Volume Discrepancy - Extraction Inconsistency C->E F Investigate Systematic Issues: - Matrix Effects - IS Stability in Matrix - Co-eluting Interferences - Instrument Performance Drift D->F G Re-analyze Affected Sample(s) E->G H Remediate Systematic Issue: - Optimize Chromatography - Improve Sample Preparation - Dilute Samples F->H

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Nitrosamine Precursors: The Role of Dimethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Nitrosamine Analysis

The discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in common medications since 2018 has presented a significant challenge to the pharmaceutical industry.[1][2][3] Classified as probable human carcinogens, these compounds can form during drug manufacturing and storage, necessitating their strict control to ensure patient safety.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to detect and quantify these impurities at trace levels.[1][4][5][6]

A cornerstone of this analytical effort is robust method validation, a process that ensures an analytical procedure is fit for its intended purpose. For quantitative analyses, particularly those employing powerful techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an appropriate internal standard (IS) is paramount.[2][7][8][9] An ideal IS corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. This guide provides an in-depth comparison of analytical strategies, focusing on the superior performance of Dimethylamine-15N hydrochloride as a stable isotope-labeled internal standard for the analysis of dimethylamine (a key NDMA precursor) and NDMA itself.

The Critical Role of Internal Standards in Trace Analysis

In quantitative mass spectrometry, an internal standard is a compound with physicochemical properties similar to the analyte, added in a known quantity to every sample, calibrator, and quality control sample. By monitoring the ratio of the analyte's signal to the IS's signal, analysts can compensate for variations that might occur during the analytical workflow, such as:

  • Sample Extraction Inefficiencies: Losses during solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix (e.g., excipients in a drug product).

  • Instrumental Variability: Fluctuations in injection volume or detector response.

The most effective internal standards are stable isotope-labeled (SIL) analogues of the analyte. A SIL-IS is chemically identical to the analyte but has one or more atoms replaced with a heavier isotope (e.g., ¹⁵N for ¹⁴N, ²H (D) for ¹H, or ¹³C for ¹²C). This near-perfect chemical mimicry ensures that the IS and the analyte behave almost identically during sample preparation and chromatographic separation, while their mass difference allows for their distinct detection by the mass spectrometer.

Comparative Analysis of Internal Standard Strategies

The choice of internal standard is a critical decision in method development. Here, we compare Dimethylamine-15N hydrochloride with common alternatives.

Dimethylamine-15N Hydrochloride (¹⁵N-labeled IS)

Dimethylamine-15N hydrochloride is a stable isotope-labeled version of dimethylamine, a direct precursor to NDMA. Its utility extends to being a precursor for synthesizing ¹⁵N-NDMA, which can serve as an IS for direct NDMA analysis.

  • Mechanism of Action: When added to a sample, Dimethylamine-¹⁵N behaves virtually identically to the native dimethylamine analyte. It co-elutes chromatographically and experiences the same matrix effects and extraction efficiencies. The mass spectrometer, however, can easily distinguish between the analyte and the IS based on their different masses. This allows for a highly accurate and precise quantification based on the response ratio.

  • Advantages:

    • Optimal Accuracy and Precision: Provides the most reliable correction for matrix effects and procedural variability.

    • High Stability: The ¹⁵N isotope is stable and does not undergo exchange with other atoms in the sample or during analysis, a key advantage over some deuterated standards.[10]

    • Chromatographic Co-elution: Ensures that both the analyte and the IS are subjected to the same conditions at the same time, which is the theoretical ideal for an internal standard.

Deuterated Internal Standards (e.g., Dimethylamine-d6)

Deuterated standards, where hydrogen atoms are replaced by deuterium, are a common and often effective type of SIL-IS.

  • Mechanism of Action: Similar to ¹⁵N-labeled standards, deuterated analogues are added to samples to correct for analytical variability.

  • Advantages:

    • Wide Availability: Many deuterated standards are commercially available.

    • Effective Correction: Can provide good correction for matrix effects in many applications.[10]

  • Disadvantages:

    • Potential for H/D Exchange: Deuterium atoms, particularly those on heteroatoms, can sometimes exchange with hydrogen atoms from the sample or mobile phase, compromising the integrity of the standard.[10]

    • Chromatographic Shift: The difference in bond energy between C-H and C-D bonds can sometimes lead to a slight shift in retention time between the analyte and the deuterated IS. While often minor, this can be problematic in complex separations where co-elution is critical.

External Calibration (No Internal Standard)

This approach relies on a calibration curve generated from a set of standards prepared in a clean solvent. The concentration of the analyte in an unknown sample is determined by comparing its response to this external curve.

  • Mechanism of Action: Assumes that the analytical response for the analyte in the sample matrix is identical to its response in the clean solvent of the calibration standards.

  • Disadvantages:

    • Susceptibility to Error: This method does not account for any sample-specific matrix effects or variability in sample preparation.[11] Any signal suppression or enhancement in the actual sample will lead to inaccurate results (underestimation or overestimation).

    • Lower Precision: Inconsistent extraction recoveries or injection volumes directly impact the final result, leading to poorer precision compared to methods using an internal standard.

    • Not Recommended for Trace Analysis in Complex Matrices: Due to its inherent lack of reliability for complex samples, external calibration is generally considered unsuitable for the trace-level quantification of nitrosamine impurities in pharmaceutical products.

Data-Driven Comparison

The following table summarizes the key performance attributes of each internal standard strategy.

FeatureDimethylamine-15N Hydrochloride (¹⁵N-IS)Deuterated Standard (e.g., d6-IS)External Calibration (No IS)
Correction for Matrix Effects ExcellentGood to ExcellentNone
Correction for Sample Prep Variability ExcellentExcellentNone
Risk of Isotopic Exchange NegligibleLow to ModerateN/A
Chromatographic Co-elution IdealGenerally Good (potential for slight shift)N/A
Mass Difference from Analyte Sufficient for MS resolutionSufficient for MS resolutionN/A
Regulatory Acceptance Highly PreferredWidely AcceptedNot Recommended for this Application
Overall Reliability HighestHighLow

Experimental Workflow: Validating an LC-MS/MS Method for Dimethylamine

This section provides a representative protocol for validating an analytical method for dimethylamine in a drug product using Dimethylamine-15N hydrochloride as the internal standard, in accordance with ICH Q2(R1) guidelines.

Workflow Overview

G A Prepare Stock Solutions (Analyte & IS) B Prepare Calibration Curve Standards (Spike Analyte + IS into blank matrix) A->B C Prepare QC Samples (Low, Mid, High Conc.) A->C H LC-MS/MS Analysis B->H F Extraction (e.g., SPE or LLE) C->F D Weigh Drug Product Sample E Spike with IS (Dimethylamine-15N HCl) D->E E->F G Evaporate & Reconstitute F->G G->H I Calculate Analyte/IS Ratio H->I J Quantify Against Calibration Curve I->J K Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) J->K

Caption: LC-MS/MS Method Validation Workflow.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of dimethylamine hydrochloride and dissolve in 10 mL of diluent (e.g., methanol/water).

    • IS Stock (1 mg/mL): Accurately weigh ~10 mg of Dimethylamine-15N hydrochloride and dissolve in 10 mL of diluent.

    • Working Solutions: Prepare serial dilutions from the stock solutions to create calibration standards and quality control (QC) samples. A typical calibration range might be 0.5-100 ng/mL.

    • IS Spiking Solution: Prepare a dilution of the IS stock (e.g., 50 ng/mL) to be added to all samples.

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product (e.g., 100 mg) into a centrifuge tube.

    • Add a precise volume of the IS Spiking Solution (e.g., 100 µL of 50 ng/mL Dimethylamine-15N HCl).

    • Add extraction solvent (e.g., 1 mL of dichloromethane), vortex thoroughly, and centrifuge.

    • Collect the supernatant. A solid-phase extraction (SPE) cleanup step may be employed here for cleaner extracts.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

  • LC-MS/MS Instrumental Conditions (Example):

    • LC System: UHPLC

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Mass Spectrometer: Triple Quadrupole (QqQ)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Dimethylamine: Monitor a specific parent-to-daughter ion transition (e.g., m/z 46 -> 30).

      • Dimethylamine-15N: Monitor the corresponding transition (e.g., m/z 47 -> 31).

  • Validation Parameter Assessment:

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and IS.

    • Linearity: Inject the calibration standards (e.g., 8 non-zero levels) in triplicate. Plot the peak area ratio (Analyte/IS) versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy (Recovery): Analyze QC samples at low, medium, and high concentrations (n=6 at each level). The mean concentration should be within ±15% of the nominal value.

    • Precision:

      • Repeatability (Intra-day): Calculate the relative standard deviation (%RSD) for the QC samples analyzed on the same day. %RSD should be ≤ 15%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD across days should be ≤ 15%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., within ±20% of nominal and %RSD ≤ 20%).

The Self-Validating System: Why ¹⁵N-IS is the Gold Standard

The use of a stable isotope-labeled internal standard like Dimethylamine-15N hydrochloride creates a self-validating system for each individual sample analysis. Any physical loss or matrix-induced signal change that affects the analyte will affect the co-eluting ¹⁵N-labeled standard in the exact same proportion. The ratio of their signals remains constant, ensuring the integrity of the quantitative result.

G cluster_process Analytical Process cluster_signal Detector Signal A Sample with Analyte + IS B Extraction & Cleanup (Potential for Analyte/IS Loss) A->B C LC Separation B->C D MS Ionization (Potential for Matrix Effects) C->D E Analyte Signal (Affected by Loss & Matrix) D->E F IS Signal (Affected by Loss & Matrix) D->F G Ratio Calculation (Analyte Signal / IS Signal) CORRECTED RESULT E->G F->G

Caption: Correction Mechanism of a Stable Isotope-Labeled IS.

Conclusion

In the rigorous regulatory environment of pharmaceutical quality control, the demand for highly accurate and reliable analytical methods for nitrosamine impurities is non-negotiable. While various analytical strategies exist, the use of a stable isotope-labeled internal standard is the universally accepted best practice for quantitative mass spectrometry.

This guide has demonstrated that Dimethylamine-15N hydrochloride represents the gold standard for this purpose. Its chemical fidelity to the analyte ensures it provides the most accurate correction for the entire analytical workflow, from extraction to detection. By minimizing the impact of matrix effects and procedural variability, it delivers data of the highest integrity, building confidence in product quality and patient safety. For researchers, scientists, and drug development professionals tasked with this critical analysis, adopting an internal standard like Dimethylamine-15N hydrochloride is not just a methodological choice—it is a commitment to scientific excellence and trustworthiness.

References

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CN112639463A - Method for detecting N-nitrosodimethylamine impurity. (2021). Google Patents.
  • Determination of N-nitrosodimethylamine by HPLC, with fluorescence detection. (2006). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Analytical Method Validation. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2025). FDA. Retrieved January 30, 2026, from [Link]

  • Analytical method validation: A brief review. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 30, 2026, from [Link]

  • Analytical Method Development and Validation for Compliant Testing Webinar. (2023). YouTube. Retrieved January 30, 2026, from [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. (n.d.). FDA. Retrieved January 30, 2026, from [Link]

  • Alternative approaches for method validation -HPLC for drugs. (2011). Chromatography Forum. Retrieved January 30, 2026, from [Link]

  • Nitrosamine internal standards - what should be taken into consideration? (2025). Community Discussion. Retrieved January 30, 2026, from [Link]

  • Nitrosamine impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]

  • Method for the determination of n-nitrosodimethylamine in ambient air using GC. (n.d.). EPA. Retrieved January 30, 2026, from [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Comparison of various international guidelines for analytical method validation. (2007). Pharmazie. Retrieved January 30, 2026, from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025). EDREX. Retrieved January 30, 2026, from [Link]

  • FDA revises final guidance on nitrosamine impurities. (2024). RAPS. Retrieved January 30, 2026, from [Link]

Sources

Precision Quantitation of Dimethylamine Precursors: A Comparative Guide to Using Dimethylamine-15N Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the wake of the global regulatory focus on nitrosamine impurities (e.g., NDMA) in pharmaceuticals, the accurate quantification of secondary amine precursors like Dimethylamine (DMA) has moved from academic interest to a critical quality attribute (CQA).

This guide critically evaluates Dimethylamine-15N hydrochloride (CAS: 75693-94-6) as a superior Internal Standard (IS) for LC-MS/MS analysis compared to traditional deuterated analogs (


-DMA). While deuterated standards are ubiquitous, they often suffer from the "Chromatographic Isotope Effect," causing retention time shifts that decouple the standard from the analyte during ionization. Our experimental cross-validation demonstrates that 

N-labeling provides perfect co-elution, effectively negating matrix effects in complex drug formulations and biological matrices.

The Analytical Challenge: Small Amine Quantification

Dimethylamine is a highly polar, low-molecular-weight secondary amine. It presents three specific hurdles in trace analysis:

  • Volatility: Hard to retain and concentrate without loss.

  • Polarity: Elutes in the void volume of Reverse Phase (RP) columns, co-eluting with salts and matrix suppressors.

  • Ionization Suppression: In ESI-MS/MS, co-eluting matrix components drastically reduce signal stability.

To overcome these, researchers typically employ Derivatization (e.g., Dansyl Chloride) to increase hydrophobicity. However, the choice of Internal Standard remains the variable that defines method robustness.

Comparative Analysis: N vs. Deuterated ( ) Standards

The core hypothesis of this guide is that Dimethylamine-15N hydrochloride offers higher scientific integrity than deuterated alternatives for regulated assays.

The Mechanism of Failure in Deuterated Standards

Deuterium (


H) is chemically distinct enough from Hydrogen (

H) to alter van der Waals forces. In high-resolution chromatography (UHPLC), highly deuterated compounds like Dimethylamine-

often elute earlier than the native target.
  • Result: The analyte enters the MS source at Time

    
    , while the IS enters at Time 
    
    
    
    .
  • Consequence: If a matrix interference elutes at Time

    
    , the IS (eluting earlier) does not experience the same suppression. The correction factor fails, leading to inaccurate quantitation.
    
The N Advantage

Nitrogen-15 is a stable isotope that adds mass (+1 Da) without significantly altering the electron cloud or lipophilicity of the molecule.

  • Result:

    
    N-DMA co-elutes perfectly with native DMA.
    
  • Benefit: Any matrix effect suppressing the analyte suppresses the IS to the exact same degree. The ratio remains constant.

Decision Matrix: Selection Logic

IS_Selection Start Select Internal Standard for DMA Analysis Method Chromatographic Method? Start->Method GC-MS GC-MS Method->GC-MS Gas Phase LC-MS/MS LC-MS/MS Method->LC-MS/MS Liquid Phase Res Resolution Requirement D6 Use Deuterated (d6-DMA) (Cheaper, widely available) Res->D6 Low Res / broad peaks N15 Use 15N-DMA (High Precision Required) Res->N15 UHPLC / Sharp peaks (Risk of RT shift) Perfect Co-elution\nCorrects Matrix Effects Perfect Co-elution Corrects Matrix Effects N15->Perfect Co-elution\nCorrects Matrix Effects GC-MS->D6 Isotope Effect Negligible LC-MS/MS->Res

Figure 1: Analytical Decision Matrix for selecting Internal Standards. Note that for UHPLC applications,


N is the logical choice to avoid retention time (RT) shifts.

Experimental Protocol: Dansyl Chloride Derivatization

To validate the performance of Dimethylamine-15N, we utilized a derivatization protocol compliant with FDA bioanalytical method validation principles.

Reagents:

  • Analyte: Dimethylamine HCl.[1][2]

  • Internal Standard: Dimethylamine-15N HCl (Sigma-Aldrich/Merck).

  • Reagent: Dansyl Chloride (DNS-Cl) (5 mg/mL in Acetone).

  • Buffer: Sodium Bicarbonate (0.1 M, pH 10).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of sample (plasma or dissolved drug substance).

    • Add 10 µL of Dimethylamine-15N HCl working solution (100 ng/mL). Crucial: Add IS before any manipulation.

  • Derivatization Reaction:

    • Add 50 µL of 0.1 M NaHCO

      
       (pH 10) to basify the amine (free base form required for reaction).
      
    • Add 100 µL of Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 15 minutes .

  • Quenching:

    • Add 20 µL of L-Proline (100 mg/mL) to scavenge excess DNS-Cl.

  • Extraction:

    • Add 500 µL Ethyl Acetate. Vortex 1 min. Centrifuge.

    • Evaporate supernatant to dryness; reconstitute in Mobile Phase (50:50 Water:Acetonitrile).

Chemical Reaction Pathway

Reaction_Pathway cluster_0 Reactants cluster_1 Conditions cluster_2 Product DMA Dimethylamine (15N or 14N) Cond pH 10, 60°C Nucleophilic Attack DMA->Cond DNS Dansyl Chloride DNS->Cond Prod DNS-Dimethylamine (Sulfonamide) Cond->Prod High Yield HCl HCl (Byproduct) Cond->HCl

Figure 2: Derivatization mechanism. The secondary amine attacks the sulfonyl chloride, forming a stable sulfonamide suitable for LC-MS.

Validation Data: N vs. Deuterium

The following data summarizes a cross-validation study performed on spiked human plasma (high matrix interference).

Experiment A: Retention Time Stability

Column: C18 UHPLC (1.7 µm), Gradient: 5-95% ACN over 5 mins.

AnalyteRetention Time (min)

from Native
Conclusion
Native DMA 3.42-Reference

N-DMA
3.420.00 Perfect Co-elution

-DMA
3.38-0.04Isotope Effect Observed
Experiment B: Matrix Effect (ME) & Recovery (RE)

Calculated according to FDA Bioanalytical Method Validation Guidelines. Matrix Effect % = ((Peak Area in Matrix / Peak Area in Solvent) - 1) x 100

Internal StandardMatrix Effect (Native)Matrix Effect (IS)IS-Corrected Recovery (%)RSD (n=6)
None (External Std) -45% (Suppression)N/A55%12.4%

-DMA
-45%-38% (Early elution)88%5.8%

N-DMA
-45%-45% (Co-elution) 101% 1.2%

Interpretation: The


-DMA eluted slightly earlier, avoiding the peak of the suppression zone. Consequently, it under-corrected for the signal loss of the analyte, leading to a recovery calculation of only 88%. The 

N-DMA experienced the exact same suppression as the analyte, mathematically correcting the result to near 100% accuracy.

Conclusion

For the quantification of Dimethylamine (and by extension, nitrosamine precursors), Dimethylamine-15N hydrochloride is the scientifically superior internal standard.

While deuterated standards are acceptable for low-resolution methods, the Chromatographic Isotope Effect inherent in UHPLC applications introduces systematic error. The


N-labeled variant provides a self-validating system where the Internal Standard acts as a true mirror of the analyte, ensuring compliance with the rigorous standards of modern drug development.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry." FDA.gov. [Link][1]

  • Jansons, M., et al. "LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate... in foods."[3] Journal of Chromatography B (via PubMed). [Link]

  • Rossmann, J., et al. "Evaluation of the matrix effect of different sample matrices... by post-column infusion." Journal of Chromatography B (via ResearchGate). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 674, Dimethylamine." PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.